1-[(5-Nitrofuran-2-yl)methyl]piperidine
Description
Structure
3D Structure
Properties
CAS No. |
73315-69-2 |
|---|---|
Molecular Formula |
C10H14N2O3 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
1-[(5-nitrofuran-2-yl)methyl]piperidine |
InChI |
InChI=1S/C10H14N2O3/c13-12(14)10-5-4-9(15-10)8-11-6-2-1-3-7-11/h4-5H,1-3,6-8H2 |
InChI Key |
VCWRSTKYFSHNTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-[(5-nitrofuran-2-yl)methyl]piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical properties of 1-[(5-nitrofuran-2-yl)methyl]piperidine, a heterocyclic compound of interest in medicinal chemistry. Given the limited direct experimental data for this specific molecule, this document synthesizes information from closely related analogues and the well-established chemistry of the nitrofuran and piperidine moieties. We will explore a proposed synthetic route, predict its physicochemical and spectroscopic characteristics, and delve into its probable mechanism of action as a potential antimicrobial agent. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents.
Introduction: The Significance of the Nitrofuran Scaffold
Nitrofurans represent a class of synthetic antimicrobial agents that have been utilized in clinical practice for decades.[1] The re-emergence of multidrug-resistant pathogens has reignited interest in this "old" drug class, prompting the exploration of novel derivatives with improved efficacy and safety profiles.[2][3] The core structure, a 5-nitrofuran ring, is a versatile "warhead" that, upon reductive activation within a target cell, generates reactive intermediates capable of damaging multiple cellular targets, including DNA, RNA, and metabolic enzymes.[3] This multi-targeted approach is a key advantage, as it may present a higher barrier to the development of resistance.[3]
The molecule 1-[(5-nitrofuran-2-yl)methyl]piperidine combines the critical 5-nitrofuran moiety with a piperidine ring, a common scaffold in pharmaceuticals known for its ability to modulate physicochemical properties and interact with biological targets.[4] This guide will provide a detailed exploration of the chemical and potential biological characteristics of this compound.
Chemical Synthesis: A Proposed Reductive Amination Pathway
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step, one-pot reaction where 5-nitrofurfural and piperidine first react to form an intermediate iminium ion, which is then reduced in situ to the final tertiary amine.
Caption: Proposed synthesis of 1-[(5-nitrofuran-2-yl)methyl]piperidine.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on standard reductive amination procedures.
-
Reaction Setup: To a solution of 5-nitrofurfural (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon), add piperidine (1.1 eq).
-
Formation of the Iminium Ion: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is selective for the reduction of imines in the presence of aldehydes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 1-[(5-nitrofuran-2-yl)methyl]piperidine.
Physicochemical and Spectroscopic Properties (Predicted)
Direct experimental data for 1-[(5-nitrofuran-2-yl)methyl]piperidine is scarce. The following properties are predicted based on the known characteristics of the 5-nitrofuran and 1-substituted piperidine moieties.
Predicted Physicochemical Data
| Property | Predicted Value | Rationale/Source Analogy |
| Molecular Formula | C₁₀H₁₄N₂O₃ | - |
| Molecular Weight | 210.23 g/mol | - |
| Appearance | Yellowish solid | Nitrofurans are typically colored compounds.[6] |
| Melting Point | 100-150 °C | Based on similarly substituted piperidines. |
| pKa | 7.5 - 8.5 | The piperidine nitrogen is basic. |
| LogP | ~1.5 - 2.5 | Calculated based on structural fragments. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO. | Based on the properties of similar organic molecules.[] |
Predicted Spectroscopic Data
-
¹H NMR:
-
Furan ring protons: Two doublets are expected in the aromatic region (δ 7.0-8.0 ppm), characteristic of the protons on the 5-nitrofuran ring.[8]
-
Methylene bridge protons (-CH₂-): A singlet is anticipated around δ 3.5-4.0 ppm, similar to the benzylic protons in 1-benzylpiperidine.[2]
-
Piperidine ring protons: A complex series of multiplets would be observed in the upfield region (δ 1.5-3.0 ppm) corresponding to the axial and equatorial protons of the piperidine ring.[2]
-
-
¹³C NMR:
-
Mass Spectrometry (ESI-MS):
-
The positive ion mode would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 211.24.
-
Fragmentation may involve cleavage of the bond between the methylene group and the piperidine ring, leading to characteristic fragment ions.
-
Mechanism of Action: Reductive Activation
Like other nitrofuran antibiotics, 1-[(5-nitrofuran-2-yl)methyl]piperidine is expected to function as a prodrug that requires enzymatic activation to exert its antimicrobial effects.[3][9]
The Reductive Activation Pathway
The mechanism is initiated by the reduction of the 5-nitro group by bacterial nitroreductases.[1][9] This process generates a series of highly reactive electrophilic intermediates, including nitroso and hydroxylamino derivatives.[3]
Caption: Reductive activation pathway of 1-[(5-nitrofuran-2-yl)methyl]piperidine.
These reactive species are non-specific in their action and can covalently modify and damage a wide range of critical cellular components, leading to:
-
DNA and RNA Damage: The electrophilic intermediates can cause lesions and strand breaks in nucleic acids.[3]
-
Inhibition of Protein Synthesis: They can interfere with the function of ribosomal proteins and other components of the translational machinery.[3]
-
Disruption of Metabolic Pathways: Key enzymes involved in cellular respiration and other vital metabolic processes can be inhibited.[3]
The multi-targeted nature of this mechanism of action is a significant advantage, as it is less likely to be overcome by a single-point mutation, potentially slowing the development of bacterial resistance.
Conclusion
1-[(5-nitrofuran-2-yl)methyl]piperidine is a compound of significant interest within the broader class of nitrofuran antimicrobials. While direct experimental data is limited, this technical guide has provided a comprehensive overview of its likely chemical properties based on established principles and data from analogous structures. The proposed synthesis via reductive amination is a robust and feasible approach. The predicted physicochemical and spectroscopic properties provide a foundation for its characterization. Most importantly, its probable mechanism of action, rooted in the reductive activation of the 5-nitrofuran moiety, positions it as a potentially valuable scaffold for the development of new drugs to combat multidrug-resistant bacteria. Further empirical investigation is warranted to validate these predictions and fully elucidate the therapeutic potential of this and related compounds.
References
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Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance. PLoS Pathogens. Available at: [Link][1][9]
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Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. RSC Advances. Available at: [Link][2]
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Nitrofurans as Potent Antibacterial Agents: A Systematic Review of Literature. Pharmaceutical Sciences. Available at: [Link]
-
An update on derivatisation and repurposing of clinical nitrofuran drugs. European Journal of Medicinal Chemistry. Available at: [Link]
-
Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus. bioRxiv. Available at: [Link]
-
2-Nitrofuran | C4H3NO3 | CID 11865. PubChem. Available at: [Link]
-
5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. MDPI. Available at: [Link]
-
The Pharmacokinetics of Nitrofurantoin and its Related Bioavailability. Karger Publishers. Available at: [Link]
-
Attachment of a 5-nitrofuroyl moiety to spirocyclic piperidines produces non-toxic nitrofurans that are efficacious in vitro against multidrug-resistant Mycobacterium tuberculosis. PubMed. Available at: [Link][4]
-
Optimizing dosing of nitrofurantoin from a PK/PD point of view. Utrecht University Repository. Available at: [Link]
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Nitrofurantoin | C8H6N4O5 | CID 6604200. PubChem. Available at: [Link]
-
5-Nitrofuran-2-yl derivatives: Synthesis and inhibitory activities against growing and dormant mycobacterium species. ResearchGate. Available at: [Link]
-
5-Nitrofuranyl Derivatives are Reactive Towards Methanolic Media as Exemplified by 1H, 13C NMR Spectroscopy & Their Colours. ChemRxiv. Available at: [Link][6]
-
Designing and Exploring Active N'-[(5-nitrofuran-2-yl) Methylene] Substituted Hydrazides Against Three Trypanosoma Cruzi Strains More Prevalent in Chagas Disease Patients. PubMed. Available at: [Link]
-
5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. MDPI. Available at: [Link][8]
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(5E)-1-(4-methylphenyl)-5-[(5-nitrofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione. PubChem. Available at: [Link]
-
SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME PIPERIDINE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]
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5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. ResearchGate. Available at: [Link]
-
Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. Nature Communications. Available at: [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Available at: [Link][5]
Sources
Next-Generation Nitrofuran Therapeutics: A Technical Guide to Discovery and Synthesis
Executive Summary: The Renaissance of the Nitrofurans
For decades, nitrofurans (e.g., nitrofurantoin, furazolidone) were sidelined due to concerns over mutagenicity and the advent of fluoroquinolones. However, the global crisis of antimicrobial resistance (AMR)—particularly among Gram-negative ESKAPE pathogens—has forced a re-evaluation of this "old" scaffold.
Unlike target-specific antibiotics (e.g., beta-lactams), nitrofurans function as prodrugs that, upon activation, attack multiple bacterial targets simultaneously (DNA, RNA, ribosomal proteins). This "shotgun" mechanism creates a high genetic barrier to resistance. The modern challenge is not potency, but selectivity : designing derivatives that are activated by bacterial nitroreductases (Type I) while remaining inert to mammalian enzymes, thereby mitigating genotoxicity.
This guide outlines the rational design, synthesis, and validation of novel nitrofuran derivatives, focusing on Schiff base hybrids and isostere replacement strategies that have shown promise in 2023-2025 literature.
Mechanism of Action & Resistance Logic[1]
Understanding the activation pathway is critical for designing safer derivatives. The drug must be reduced to generate the active electrophilic species.[1][2]
The Reductive Activation Cascade
Nitrofurans are activated primarily by bacterial Type I nitroreductases (oxygen-insensitive, e.g., NfsA/NfsB in E. coli).[2][3] This involves a stepwise two-electron reduction of the 5-nitro group.
-
Step 1: Reduction to the nitroso intermediate (
). -
Step 2: Formation of the hydroxylamine derivative.
-
Step 3: Fragmentation into highly reactive electrophiles that covalently bind to bacterial macromolecules.
Mammalian Toxicity: Occurs via Type II nitroreductases (oxygen-sensitive), which perform a one-electron reduction to a nitro-anion radical.[4] This radical reacts with oxygen to generate superoxide anions (oxidative stress). Design Goal: Stabilize the nitro group to prevent one-electron reduction by mammalian enzymes while maintaining affinity for bacterial Type I enzymes.
Visualization: Activation Pathway
The following diagram illustrates the differential activation pathways in bacteria versus mammalian hosts.
Figure 1: Differential activation of nitrofurans.[3] Specificity for Type I nitroreductases is key to the therapeutic index.
Rational Design Strategy: The "Hybrid" Approach
Recent successes (2023-2024) have moved away from simple side-chain modifications to molecular hybridization . This involves linking the 5-nitrofuran "warhead" to another bioactive pharmacophore.
Key Design Patterns
-
Nitrofuran-Isatin Hybrids: Isatin moieties improve cell permeability and have intrinsic anticancer/antimicrobial properties. The resulting Schiff bases often show superior activity against MRSA compared to nitrofurantoin [1].
-
Oxadiazole Linkers: Replacing the hydrazone linker with a 1,2,4-oxadiazole ring improves metabolic stability and alters the redox potential of the nitro group, potentially reducing genotoxicity [2].
-
Lipophilicity Tuning: Adjusting the ClogP (target 1.5–3.0) to ensure penetration of the Gram-negative outer membrane.
Experimental Protocols
Chemical Synthesis: 5-Nitrofuran-Isatin Schiff Base
This protocol describes the synthesis of a representative hybrid molecule, designed to overcome resistance in Staphylococcus aureus.
Reaction Principle: Acid-catalyzed condensation of 5-nitro-2-furaldehyde with an isatin-hydrazide derivative.
Reagents:
-
5-Nitro-2-furaldehyde (1.0 eq)
-
Isatin-3-hydrazone derivative (1.0 eq)
-
Glacial Acetic Acid (Catalytic, 3-5 drops)
-
Ethanol (Absolute)[5]
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of the isatin-hydrazone derivative in 10 mL of hot absolute ethanol in a round-bottom flask.
-
Addition: Add 1.0 mmol of 5-nitro-2-furaldehyde to the solution. The solution typically turns yellow/orange.
-
Catalysis: Add 3-5 drops of glacial acetic acid.
-
Reflux: Attach a condenser and reflux the mixture at 80°C for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).
-
Isolation: Cool the reaction mixture to room temperature. A colored precipitate (usually yellow or orange) should form.
-
Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted aldehyde.
-
Recrystallization: Recrystallize from hot ethanol/DMF (9:1) to obtain the pure Schiff base.
Validation Criteria:
-
Yield: Expected >75%.
-
1H NMR (DMSO-d6): Look for the azomethine proton (-CH=N-) singlet around
8.5–9.0 ppm. -
IR: Disappearance of the aldehyde C=O stretch (1680 cm⁻¹) and appearance of the C=N stretch (1600–1620 cm⁻¹).
Biological Evaluation: Minimum Inhibitory Concentration (MIC)
Standard: CLSI M07-A10 (Broth Microdilution).
-
Inoculum Prep: Prepare a 0.5 McFarland suspension of bacteria (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) in saline. Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Compound Prep: Dissolve test compounds in DMSO (stock 10 mg/mL). Perform serial 2-fold dilutions in 96-well plates. Final DMSO concentration must be <1%.
-
Incubation: Add bacterial suspension to wells. Incubate at 37°C for 16–20 hours.
-
Readout: The MIC is the lowest concentration with no visible growth.
-
Genotoxicity Screen (Crucial): Parallel testing using the Ames Test (Salmonella typhimurium TA98/TA100) +/- S9 mix is mandatory for this class to rule out mutagenicity early [3].
Data Presentation: Comparative Potency
The following table summarizes the performance of novel hybrids versus standard-of-care nitrofurans based on recent literature [1][2].
| Compound Class | Structure Type | S. aureus (MRSA) MIC (µg/mL) | E. coli MIC (µg/mL) | Cytotoxicity (CC50) | Notes |
| Nitrofurantoin | Standard | 16 - 32 | 4 - 16 | High (>100 µM) | Clinical control. |
| Nitrofuran-Isatin | Hybrid | 1 - 8 | 8 - 16 | > 32 µg/mL | Enhanced Gram(+) potency. |
| Oxadiazole-NF | Bio-isostere | 4 - 8 | 2 - 4 | Moderate | Improved metabolic stability. |
| Nifuroxazide | Standard | > 64 | 32 | High | Limited systemic use. |
Discovery Workflow
The following DOT diagram illustrates the integrated workflow for discovering novel nitrofuran derivatives, emphasizing the "fail-fast" checkpoints for genotoxicity.
Figure 2: Iterative discovery pipeline. Note the critical toxicity gate before lead optimization.
References
-
Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives. Source: ResearchGate (2023). URL:[Link]
-
Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity. Source: MDPI (Molecules, 2024). URL:[Link]
-
Mechanistic interpretation of the genotoxicity of nitrofurans. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]
-
Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance. Source:[1][2][3][6] PLOS Pathogens (2021). URL:[Link]
-
Nitrofurantoin: Mechanism of action and implications for resistance development. Source: Journal of Antimicrobial Chemotherapy (PubMed). URL:[Link]
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The Nitrofuran Scaffold: Structural Determinants of Activity and Toxicity
[1]
Executive Summary
Nitrofuran antibiotics, characterized by a 5-nitrofuran ring coupled to a variable side chain via an azomethine linkage, represent a class of "privileged structures" in medicinal chemistry. Despite their introduction in the 1940s, they remain clinically vital—particularly nitrofurantoin for uncomplicated urinary tract infections—due to a unique mechanism of action that resists the rapid evolution of bacterial resistance.[1]
This technical guide dissects the Structure-Activity Relationship (SAR) of the nitrofuran core.[2] It provides researchers with a mechanistic understanding of how structural modifications influence antimicrobial potency, pharmacokinetics, and the critical balance between efficacy and genotoxicity.
The Pharmacophore & Mechanism of Action
The antimicrobial efficacy of nitrofurans is not intrinsic to the parent molecule but is dependent on bioactivation . The 5-nitrofuran moiety acts as a "warhead," a prodrug motif that requires enzymatic reduction within the bacterial cell to generate cytotoxic intermediates.[3]
The Reductive Cascade
The primary activation pathway involves Type I nitroreductases (oxygen-insensitive), specifically NfsA and NfsB in Escherichia coli.[3][4] These flavoproteins catalyze the stepwise reduction of the nitro group (
It is the electrophilic intermediates—particularly the nitro-anion radicals and hydroxylamines—that damage bacterial DNA, RNA, and ribosomal proteins.[5][6] This multi-target attack explains the low incidence of acquired resistance.
Visualization: The Activation Pathway
The following diagram illustrates the stepwise reduction and the divergence between bioactivation (Type I) and oxidative stress cycles (Type II).
Figure 1: The reductive activation cascade of nitrofurans. Type I nitroreductases drive the formation of toxic intermediates (orange), while Type II enzymes can create a futile oxidative cycle.
Structure-Activity Relationships (SAR)
The nitrofuran scaffold can be divided into three distinct zones: the Warhead (C5), the Linker (C2), and the Tail (Side Chain).
The Core Scaffold (Zones 1 & 2)
-
Position 5 (The Nitro Group): Essential for activity. Removal or replacement (e.g., with a methyl or chloro group) abolishes antimicrobial activity because the redox potential required for bioactivation is lost.
-
The Furan Ring: Provides the specific geometry and electron density to facilitate the reduction of the nitro group. Benzene analogs (nitrobenzenes) generally show significantly lower potency, indicating the furan oxygen plays a role in the redox potential and enzyme binding.
The Linker (Zone 3)
The substituent at the C2 position dictates the chemical stability and conjugation of the system.
-
Azomethine Linkage (-CH=N-): The most common linker (found in Nitrofurantoin, Nitrofurazone). It extends the conjugated system, stabilizing the radical anion intermediate.
-
Vinyl Linkage (-CH=CH-): Often leads to high potency but increased instability and toxicity.
The Side Chain (Zone 4)
The "Tail" (R-group) is the primary handle for medicinal chemists. It does not significantly alter the intrinsic mechanism of the warhead but dictates pharmacokinetics (PK) and solubility .
| Compound | R-Group Structure | Key SAR Feature | Clinical Application |
| Nitrofurantoin | 1-aminohydantoin | Weakly acidic; concentrates in urine; crystal size affects absorption. | Urinary Tract Infections (UTI) |
| Furazolidone | 3-amino-2-oxazolidinone | Increases lipophilicity; broad spectrum (Giardia, Bacteria). | GI Infections / Diarrhea |
| Nitrofurazone | Semicarbazone | Simple urea derivative; poor oral bioavailability. | Topical (Burns/Skin) |
| Nifurtimox | Thiomorpholine dioxide | Altered redox potential; specific activity against protozoa. | Chagas Disease (T. cruzi) |
Visualization: SAR Map
Figure 2: Functional dissection of the nitrofuran scaffold. The C5-nitro is the engine; the R-group is the steering wheel.
The Toxicity Paradox
The same mechanism that kills bacteria (DNA damage via radical intermediates) poses a risk to mammalian cells. This is the central challenge in nitrofuran development.
-
Mutagenicity: Many nitrofurans test positive in the Ames test (Salmonella typhimurium) because the bacteria reduce the drug, damaging their own DNA.
-
Carcinogenicity: Chronic exposure in rodents has shown tumor induction (e.g., nitrofurazone). However, in humans, rapid renal elimination (as seen with nitrofurantoin) minimizes systemic exposure, maintaining a safe therapeutic window for UTIs.
-
Pulmonary Toxicity: Unique to nitrofurantoin, likely caused by redox cycling in lung tissue generating reactive oxygen species (ROS).
Design Strategy: Modern nitrofuran development focuses on "soft drugs"—compounds that are active in the pathogen but rapidly metabolized or poorly absorbed systemically in the host to minimize genotoxic risk.
Experimental Protocols
Synthesis of a Nitrofuran Schiff Base
This protocol outlines the condensation of 5-nitro-2-furaldehyde (NFA) with a hydrazide/amine derivative. This is the standard pathway for generating library derivatives.
Reagents:
-
5-nitro-2-furaldehyde (NFA)[7]
-
Amine/Hydrazide Component (e.g., Semicarbazide HCl)
-
Solvent: Ethanol or Methanol (Absolute)
Workflow:
-
Dissolution: Dissolve 10 mmol of the Amine component in 20 mL of warm ethanol. If using a hydrochloride salt, add an equimolar amount of sodium acetate to buffer.
-
Addition: Add 10 mmol of 5-nitro-2-furaldehyde dropwise to the solution.
-
Catalysis: Add 3-5 drops of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (approx. 78°C for ethanol) for 2–4 hours. Monitor via TLC (Mobile phase: Chloroform/Methanol 9:1).
-
Isolation: Cool the mixture to room temperature. The Schiff base typically precipitates as yellow/orange crystals.
-
Purification: Filter the precipitate, wash with cold ethanol, and recrystallize from hot ethanol/DMF.
Biological Evaluation: MIC Determination
Objective: Determine the Minimum Inhibitory Concentration (MIC) against E. coli (ATCC 25922).
Protocol:
-
Preparation: Prepare a stock solution of the nitrofuran derivative in DMSO (1 mg/mL).
-
Dilution: In a 96-well plate, perform serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Final concentration range: 0.125 µg/mL to 128 µg/mL.
-
Inoculation: Add bacterial suspension adjusted to
CFU/mL to each well. -
Incubation: Incubate at 37°C for 16–20 hours.
-
Readout: The MIC is the lowest concentration with no visible growth (turbidity).
Visualization: Experimental Workflow
Figure 3: Standard workflow for the synthesis and evaluation of nitrofuran derivatives.
References
-
Mechanistic interpretation of the genotoxicity of nitrofurans . Journal of Medicinal Chemistry. [Link][10]
-
Nitrofurans: Revival of an "old" drug class in the fight against antibiotic resistance . PLOS Pathogens. [Link]
-
Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance . Antibiotics (Basel). [Link]
-
Investigating the structure-activity relationships of N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides against Trypanosoma cruzi . European Journal of Medicinal Chemistry. [Link]
-
Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates . Journal of Saudi Chemical Society. [Link]
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in vitro antibacterial spectrum of nitrofuran piperazines
An In-Depth Technical Guide to the In Vitro Antibacterial Spectrum of Nitrofuran Piperazines
Introduction: A Strategic Union of Pharmacophores
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds and the revitalization of established antibiotic classes. Nitrofurans, a class of synthetic chemotherapeutics known since the mid-20th century, represent a compelling area of research due to their unique mechanism of action and a historically low incidence of resistance development.[1][2] These compounds are characterized by a furan ring bearing a nitro group, a feature essential to their bioactivity.[3]
Concurrently, the piperazine ring is recognized in medicinal chemistry as a "privileged scaffold." Its presence in numerous biologically active compounds is a testament to its favorable physicochemical properties, which can enhance aqueous solubility, cell permeability, and metabolic stability, while also providing a versatile anchor for chemical modification.[4][5]
This guide delves into the strategic combination of these two entities, creating the nitrofuran piperazine class of compounds. By leveraging the potent, multi-targeting antimicrobial action of the nitrofuran "warhead" with the advantageous pharmacological properties of the piperazine moiety, these hybrids emerge as promising candidates in the fight against pathogenic bacteria.[3][6] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the , the methodologies used for its evaluation, and the underlying molecular mechanisms.
Pillar 1: The Reductive Activation and Multi-Target Mechanism of Action
A crucial aspect of the nitrofuran class, including nitrofuran piperazines, is that they are prodrugs. The parent molecule is not inherently bactericidal; it requires intracellular bioactivation by the target bacterium, a key differentiator from many other antibiotic classes.[2]
The activation is a reductive process mediated by bacterial flavoproteins known as nitroreductases, primarily the oxygen-insensitive NfsA and NfsB enzymes.[1][7][8] In the bacterial cytosol, these enzymes transfer electrons, typically from NADH or NADPH, to the nitro group of the nitrofuran molecule. This enzymatic reduction occurs in a stepwise fashion, generating a cascade of highly reactive and unstable electrophilic intermediates.[1][7]
These reactive metabolites are the ultimate effectors of the antibacterial action. Due to their high reactivity, they do not have a single, specific molecular target. Instead, they indiscriminately attack a multitude of vital cellular components, leading to widespread cellular dysfunction and death. Documented targets include:
-
Nucleic Acids: The intermediates can cause direct damage to bacterial DNA, leading to strand breaks and interfering with replication and transcription.[2][7]
-
Ribosomal Components: They can react with ribosomal proteins and rRNA, disrupting the machinery of protein synthesis.[7][9]
-
Metabolic Enzymes: Key enzymes in central metabolic pathways, such as the citric acid cycle and acetyl-CoA metabolism, are inhibited, crippling cellular energy production.[2][3]
This multifactorial mechanism of action is a significant advantage, as it is far more challenging for a bacterium to develop resistance by modifying multiple targets simultaneously than it is to alter a single target site.[2]
Caption: Reductive activation pathway of nitrofuran piperazines.
Pillar 2: In Vitro Antibacterial Spectrum
Nitrofuran piperazines have demonstrated a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as some mycobacteria.[3] The specific spectrum and potency can be significantly influenced by the nature of the substituents on both the nitrofuran and piperazine rings, allowing for medicinal chemistry efforts to optimize activity against specific pathogens.[10][11]
Generally, these compounds show promising activity against a range of clinically relevant bacteria. Some studies indicate particularly strong efficacy against Gram-positive organisms like Staphylococcus aureus and Bacillus subtilis.[3][4] However, their activity against Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae, is also well-documented and significant, forming the basis for the clinical use of related compounds like nitrofurantoin for urinary tract infections.[3][9]
Recent research has expanded the known spectrum to include challenging pathogens. For instance, specific nitrofuranyl piperazines, such as HC2210, have shown potent activity against Mycobacterium abscessus and drug-sensitive and resistant strains of Mycobacterium tuberculosis (MTB).[10][12][13]
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The following table summarizes representative MIC values for various nitrofuran and nitrofuran piperazine derivatives against a panel of pathogenic bacteria. These values are compiled from multiple studies and should be used for comparative reference.
Disclaimer: Methodologies, bacterial strains, and testing conditions may have differed across studies. Values are presented as a range where multiple data points were available.
| Compound Class/Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria | Mycobacteria |
| S. aureus (µg/mL) | B. subtilis (µg/mL) | E. coli (µg/mL) | |
| General Nitrofurans [3][14] | 0.8 - 3.13 | 0.8 - 3.13 | 0.78 - 125 |
| Nitrofuranyl Methyl Piperazines [10] | Not Reported | Not Reported | Not Reported |
| 5-Nitrofuran-Isatin Hybrids [15] | 1 - 8 | Not Reported | >128 |
| HC2210 (Nitrofuranyl Piperazine) [12][13] | Not Reported | Not Reported | Not Reported |
| Hydrazone-bridged Nitrofuran-Piperazines [6] | MIC90: 0.48 - 3.9 (vs. Fungi) | MIC90: 0.48 - 3.9 (vs. Fungi) | Antibacterial activity noted, specific data limited |
Pillar 3: Self-Validating Protocols for Spectrum Determination
Determining the in vitro antibacterial spectrum is a foundational step in preclinical drug development. The methodologies must be robust, standardized, and reproducible. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines for these protocols.[16][17] The primary goal is to determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][19]
Core Experimental Protocol: Broth Microdilution
The broth microdilution method is a gold-standard technique for high-throughput MIC determination.[20] Its self-validating nature comes from the inclusion of positive (no drug) and negative (no bacteria) controls in every assay, ensuring that the medium supports growth and that there is no contamination.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Solutions:
-
Causality: A high-concentration stock solution of the nitrofuran piperazine compound is prepared in a suitable solvent (e.g., DMSO). This ensures solubility before dilution into an aqueous broth, where the final solvent concentration should be non-inhibitory (typically ≤1%).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using a sterile liquid growth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).[17] This creates a precise concentration gradient to test the compound's potency.
-
-
Inoculum Preparation:
-
Causality: A standardized bacterial inoculum is critical for reproducibility. A non-standardized, higher density of bacteria could overwhelm the antibiotic, leading to falsely high MIC values.
-
Select 3-5 isolated colonies from a fresh (18-24 hour) agar plate.
-
Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension into the test broth to achieve a final target concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.[18]
-
-
Incubation:
-
Causality: Standard incubation conditions ensure that bacterial growth (or lack thereof) is due to the effect of the compound, not suboptimal environmental factors.
-
Seal the microtiter plate and incubate at 35-37°C for 16-20 hours under ambient air.
-
-
MIC Determination:
-
Causality: The visual endpoint is a clear and unambiguous measure of growth inhibition.
-
Following incubation, examine the plate visually. The MIC is the lowest concentration of the nitrofuran piperazine in which there is no visible turbidity (i.e., no bacterial growth). Growth should be clearly visible in the positive control (drug-free) well.
-
Caption: Standardized workflow for determining MIC via broth microdilution.
Mechanisms of Resistance: Circumventing Activation
While resistance to nitrofurans develops slowly, it is not impossible.[1] The primary and most well-characterized mechanism of resistance involves the disruption of the prodrug activation pathway.
-
Mutations in Nitroreductase Genes: The most common cause of high-level resistance is loss-of-function mutations in the nfsA and/or nfsB genes.[7][8] If the nitroreductase enzymes are non-functional or not produced, the nitrofuran piperazine prodrug cannot be converted into its toxic intermediates, rendering the drug ineffective.[2]
-
Alterations in Cofactor Synthesis: Riboflavin is a precursor for flavin mononucleotide (FMN), an essential cofactor for the function of NfsA and NfsB.[9] Deletions or mutations in genes involved in riboflavin biosynthesis, such as ribE, can reduce the activity of the nitroreductases and confer a degree of resistance.[7][9]
-
Efflux Pumps: Overexpression of multidrug efflux pumps, such as the OqxAB system in Klebsiella pneumoniae, can contribute to resistance by actively transporting the nitrofuran compound out of the bacterial cell before it can be activated by nitroreductases.[1][9]
Conclusion and Future Directions
Nitrofuran piperazines represent a strategically designed class of antibacterial agents that combine a potent, multi-targeting mechanism of action with a pharmacologically favorable scaffold. Their broad spectrum of activity, which includes Gram-positive, Gram-negative, and mycobacterial pathogens, underscores their potential as valuable leads in the development of new therapies to combat drug-resistant infections. The requirement for reductive activation within the bacterium provides a unique mode of action, and the multi-targeted nature of the resulting reactive species presents a high barrier to the development of resistance.
Future research should focus on the targeted chemical modification of the piperazine moiety to optimize the pharmacokinetic and pharmacodynamic properties of these compounds. By fine-tuning the structure, it may be possible to enhance the antibacterial spectrum, improve potency against highly resistant strains, and further minimize any potential for toxicity, paving the way for the development of the next generation of nitrofuran-based therapeutics.
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Title: Genomic Insights Into Nitrofurantoin Resistance Mechanisms and Epidemiology in Clinical Enterobacteriaceae. Source: Taylor & Francis Online. URL: [Link]
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Title: Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales. Source: National Center for Biotechnology Information (PMC). URL: [Link]
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Title: Nitrofurantoin resistance mechanism and fitness cost in Escherichia coli. Source: PubMed. URL: [Link]
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Title: Mechanism of nitrofuran activation and resistance. Source: ResearchGate. URL: [Link]
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Title: Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity. Source: MDPI. URL: [Link]
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Title: Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Source: National Center for Biotechnology Information (PMC). URL: [Link]
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Title: High-level nitrofurantoin resistance in a clinical isolate of Klebsiella pneumoniae: a comparative genomics and metabolomics analysis. Source: American Society for Microbiology (ASM). URL: [Link]
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Title: Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus. Source: National Center for Biotechnology Information (PMC). URL: [Link]
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Title: Methods for in vitro evaluating antimicrobial activity: A review. Source: National Center for Biotechnology Information (PMC). URL: [Link]
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Title: In vitro antimicrobial susceptibility testing methods. Source: Pure. URL: [Link]
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Title: Nitrofurans as Potent Antibacterial Agents: A Systematic Review of Literature. Source: International Journal of Advanced Biological and Biomedical Research. URL: [Link]
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Title: LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Source: World Organisation for Animal Health (WOAH). URL: [Link]
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Title: Nitrofuranyl Methyl Piperazines as New Anti-TB Agents: Identification, Validation, Medicinal Chemistry, and PK Studies. Source: National Center for Biotechnology Information (PMC). URL: [Link]
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Title: Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Source: MDPI. URL: [Link]
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Methodological & Application
protocol for in vitro testing of 1-[(5-nitrofuran-2-yl)methyl]piperidine
An Application Note for the In Vitro Evaluation of 1-[(5-nitrofuran-2-yl)methyl]piperidine
Abstract
This guide provides a comprehensive framework for the in vitro characterization of 1-[(5-nitrofuran-2-yl)methyl]piperidine, a novel compound featuring a 5-nitrofuran pharmacophore. Drawing from the well-established bioactivity of the nitrofuran class, we outline a tiered analytical approach beginning with primary antimicrobial screening, followed by essential mammalian cell cytotoxicity assessment, and culminating in preliminary genotoxicity profiling. The protocols herein are designed for researchers in drug discovery and microbiology, providing detailed, step-by-step methodologies and explaining the scientific rationale behind each experimental choice to ensure robust and reproducible data generation.
Introduction and Scientific Rationale
The 5-nitrofuran moiety is a well-known "warhead" in medicinal chemistry, integral to a class of synthetic broad-spectrum antimicrobial agents.[1][2] Compounds like nitrofurantoin are staples in treating urinary tract infections.[3] Their efficacy stems from a distinct mechanism of action: the nitro group is enzymatically reduced within the bacterial cell by nitroreductases, generating highly reactive intermediates.[3][4] These cytotoxic species disrupt multiple vital cellular processes, including damaging bacterial DNA, inhibiting ribosomal protein synthesis, and interfering with metabolic pathways, which likely contributes to the low incidence of acquired bacterial resistance.[4][5]
The compound 1-[(5-nitrofuran-2-yl)methyl]piperidine couples this active nitrofuran group with a piperidine scaffold, a common structural motif in pharmaceuticals.[6][7] This design suggests a primary hypothesis of antimicrobial activity. However, a critical aspect of early-stage drug discovery is to "fail early, fail often," meaning that potential liabilities must be identified as soon as possible.[8] Therefore, any investigation into this compound's efficacy must be paralleled by rigorous safety and toxicity evaluations.[9]
This application note presents an integrated in vitro testing cascade designed to:
-
Quantify the antimicrobial potency of the compound against a panel of relevant pathogenic bacteria.
-
Assess its cytotoxicity against a representative human cell line to determine its preliminary therapeutic window.
-
Evaluate its potential for genotoxicity, a known risk associated with some nitroaromatic compounds.[10]
This structured approach allows for the efficient generation of decision-enabling data, guiding further development or termination of the candidate compound.[11]
Postulated Mechanism of Action
The proposed antimicrobial mechanism for 1-[(5-nitrofuran-2-yl)methyl]piperidine is based on the established activity of the nitrofuran class.[3][5] Upon entering the bacterial cell, the compound is not directly active. It requires reductive activation by bacterial flavoproteins (nitroreductases) to form reactive nitrogen species. These intermediates are non-specific in their targets, attacking multiple sites within the cell, leading to a bactericidal effect.
Figure 2: Integrated workflow for MIC and cytotoxicity testing.
Materials and Reagents
-
1-[(5-nitrofuran-2-yl)methyl]piperidine (Test Compound)
-
Dimethyl sulfoxide (DMSO), sterile
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile 96-well flat-bottom microtiter plates
-
Positive control antibiotic (e.g., Ciprofloxacin, Nitrofurantoin)
-
Spectrophotometer (plate reader)
-
Sterile tubes, pipettes, and reservoirs
Step-by-Step Protocol: Broth Microdilution
-
Compound Preparation: Prepare a 10 mg/mL stock solution of the test compound in 100% DMSO. Vortex until fully dissolved. [12]2. Intermediate Dilution: Create a working solution by diluting the stock to 256 µg/mL in CAMHB. Causality Note: This step minimizes the final DMSO concentration in the assay wells, preventing solvent-induced toxicity. A final DMSO concentration should not exceed 1%.
-
Plate Setup:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the 256 µg/mL working solution to well 1.
-
-
Serial Dilution:
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly.
-
Continue this process from well 2 to well 10.
-
Discard 100 µL from well 10. Wells 1-10 now contain 100 µL of compound ranging from 256 to 0.5 µg/mL. [12]5. Controls:
-
Well 11 (Growth Control): 100 µL CAMHB (no compound, with bacteria).
-
Well 12 (Sterility Control): 100 µL CAMHB (no compound, no bacteria).
-
Vehicle Control: Separately, test the highest concentration of DMSO used in the assay to ensure it does not inhibit bacterial growth.
-
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies and suspend in sterile saline.
-
Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to achieve ~1.5 x 10⁶ CFU/mL.
-
-
Inoculation:
-
Add 100 µL of the final bacterial inoculum to wells 1 through 11.
-
The final volume in each well is 200 µL, and the final bacterial concentration is ~7.5 x 10⁵ CFU/mL. The compound concentrations are now halved (128 to 0.25 µg/mL).
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed. This can be confirmed by reading the optical density (OD) at 600 nm. [12]
Tier 2 Protocol: Mammalian Cell Cytotoxicity Assay
To assess the compound's therapeutic potential, its toxicity to mammalian cells must be determined. The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [13]
Materials and Reagents
-
Human cell line (e.g., HEK293 - human embryonic kidney, or HepG2 - human liver carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well flat-bottom cell culture plates
-
Positive control cytotoxic agent (e.g., Doxorubicin)
Step-by-Step Protocol: MTT Assay
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment:
-
Prepare a series of 2x concentrations of the test compound in complete medium via serial dilution from the DMSO stock.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (medium with the highest DMSO concentration) and an untreated control (medium only).
-
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C, 5% CO₂. [13]4. MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the CC₅₀ (50% cytotoxic concentration) using non-linear regression.
| Parameter | Description | Importance |
| MIC | Minimum Inhibitory Concentration | Measures antimicrobial potency. A lower value indicates higher potency. |
| CC₅₀ | 50% Cytotoxic Concentration | Measures toxicity to mammalian cells. A higher value indicates lower toxicity. |
| SI | Selectivity Index (CC₅₀ / MIC) | A key indicator of therapeutic potential. A higher SI value (>10) is desirable, suggesting the compound is significantly more toxic to bacteria than to mammalian cells. |
Tier 3 Protocol: Preliminary Genotoxicity Profiling
Genotoxicity testing is a regulatory requirement and a crucial step to identify compounds that can cause genetic damage. [10][14]An early assessment can prevent costly late-stage failures.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in the histidine (his) operon, rendering them unable to synthesize histidine. The assay detects mutagens that cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium. [10][15] Principle: The compound is incubated with the tester strains in the presence and absence of a metabolic activation system (S9 mix from rat liver). If the compound or its metabolites are mutagenic, they will cause reversions to the his+ phenotype, resulting in colony growth.
Protocol Outline:
-
Preparation: Prepare various concentrations of the test compound.
-
Exposure: In separate tubes, mix the test compound, the bacterial tester strain (e.g., TA98, TA100), and either a buffer or the S9 mix.
-
Plating: Pour the mixture onto minimal glucose agar plates (lacking histidine).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Analysis: Count the number of revertant colonies. A dose-dependent increase of at least two-fold over the negative control is considered a positive result.
In Vitro Micronucleus Assay
This assay detects chromosomal damage (clastogenicity or aneugenicity). [10][15]Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. [10] Principle: A suitable mammalian cell line (e.g., CHO, TK6) is exposed to the test compound. After treatment, the cells are cultured in the presence of cytochalasin B to block cytokinesis, resulting in binucleated cells. The frequency of micronuclei in these binucleated cells is then scored.
Protocol Outline:
-
Cell Treatment: Expose cultured mammalian cells to at least three concentrations of the test compound, with and without S9 metabolic activation. Include negative and positive controls.
-
Cytokinesis Block: After a suitable exposure time, wash the cells and add fresh medium containing cytochalasin B.
-
Harvesting: Harvest the cells after a period equivalent to 1.5-2.0 normal cell cycle lengths.
-
Staining: Fix and stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Analysis: Using a microscope or high-content imaging system, score the number of micronuclei in at least 1000 binucleated cells per concentration. A significant, dose-dependent increase in micronucleated cells indicates a positive result.
Conclusion
This tiered in vitro testing protocol provides a robust and logical pathway for the initial characterization of 1-[(5-nitrofuran-2-yl)methyl]piperidine. By systematically evaluating its antimicrobial efficacy, mammalian cell cytotoxicity, and genotoxic potential, researchers can make informed decisions about the compound's viability as a potential therapeutic agent. The data generated will establish a foundational dataset for further preclinical development, including mechanism of action studies, resistance profiling, and in vivo evaluation.
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Patsnap Synapse. (2024, July 17). What is the mechanism of Nitrofurantoin? Available at: [Link]
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ResearchGate. (n.d.). Mechanism of nitrofuran activation and resistance. Available at: [Link]
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Eurofins Discovery. (n.d.). In Vitro Gene-Tox Services. Available at: [Link]
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Sadeghpour, H., et al. (2022). Nitrofurans as Potent Antibacterial Agents: A Systematic Review of Literature. Journal of Reports in Pharmaceutical Sciences, 11(1), 1-12. Available at: [Link]
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Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Available at: [Link]
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Louisiana Department of Health. (n.d.). Nitrofurans. Available at: [Link]
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Wikipedia. (n.d.). Nitrofurantoin. Available at: [Link]
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Drug Target Review. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Available at: [Link]
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Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cell and Molecular Pharmacology, 8, 238. Available at: [Link]
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BMG Labtech. (n.d.). Cytotoxicity Assays – what your cells don't like. Available at: [Link]
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Licht, R. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. International Journal of Drug Development and Research, 16(4). Available at: [Link]
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Symeres. (n.d.). In vitro ADME-Tox. Available at: [Link]
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Selvita. (n.d.). In Vitro Safety. Available at: [Link]
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Gentronix. (2024, June 26). Genetic Toxicology Screening. Available at: [Link]
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VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. Available at: [Link]
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ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]
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PubMed. (2019, March 15). Attachment of a 5-nitrofuroyl moiety to spirocyclic piperidines produces non-toxic nitrofurans that are efficacious in vitro against multidrug-resistant Mycobacterium tuberculosis. Available at: [Link]
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MDPI. (2023, September 7). 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. Available at: [Link]
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PubMed. (1972). Antimicrobial activity of 5-nitro-2-furaldehyde-N'-methyl-N-piperazinoacethydrazone, a new hydrosoluble nitrofurane derivative. I. In vivo antibacterial activity. Available at: [Link]
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PubMed. (2014, May 15). Exploring 5-nitrofuran derivatives against nosocomial pathogens: synthesis, antimicrobial activity and chemometric analysis. Available at: [Link]
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Food Safety and Inspection Service. (n.d.). Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. Available at: [Link]
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Academic Journals. (2015, August 22). Antimicrobial and antioxidant activities of piperidine derivatives. Available at: [Link]
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FDA. (2017, November 1). Detection of Nitrofuran Metabolites in Shrimp. Available at: [Link]
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Application Notes and Protocols for Nitrofuran Derivatives in the Treatment of Urinary Tract Infections
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Role of Nitrofurans in an Era of Antimicrobial Resistance
Urinary tract infections (UTIs) represent a significant global health burden, with an estimated 150 million cases reported annually worldwide.[1][2] The rise of multidrug-resistant (MDR) uropathogens has complicated treatment strategies, compelling a re-evaluation of older, established antibiotics.[3][4] Among these, the nitrofuran derivative nitrofurantoin, first introduced in 1953, has seen a resurgence and is now recommended as a first-line therapy for the treatment of uncomplicated lower UTIs.[1][5][6] Its sustained efficacy is largely attributed to a unique, multi-targeted mechanism of action and favorable pharmacokinetic properties that concentrate the agent at the site of infection.[7][8]
Section 1: Pharmacology and Multifaceted Mechanism of Action
A thorough understanding of nitrofurantoin's pharmacokinetics (PK) and pharmacodynamics (PD) is crucial to appreciating its clinical utility and designing relevant experimental models.
Pharmacokinetic and Pharmacodynamic Profile
Nitrofurantoin's effectiveness is intrinsically linked to its behavior in the body. It is rapidly absorbed from the gastrointestinal tract and quickly eliminated, with a short half-life of about 20 minutes.[1][2] Crucially, it does not achieve significant concentrations in the blood serum but is concentrated to bactericidal levels in the lower urinary tract.[8][9] This targeted delivery minimizes systemic side effects and reduces the selective pressure for resistance development in gut flora.[5][7]
-
Bioavailability: Oral bioavailability is approximately 80-90%, and this can be enhanced by up to 40% when taken with food, which improves dissolution and absorption.[1][2][8]
-
Excretion: Between 25% and 40% of the drug is excreted unchanged in the urine, where it performs its therapeutic action.[1][2] The acidic environment of urine can further enhance its antibacterial activity.[1][2]
-
PK/PD Driver: Studies in murine UTI models suggest that the area under the curve over the minimum inhibitory concentration (AUC/MIC) is the key PK/PD index driving its efficacy.[10][11]
Mechanism of Action: A Multi-Pronged Attack
Nitrofurantoin is a prodrug, meaning it requires intracellular activation by the target bacterium to exert its effect.[12][13] This activation is a key differentiator from many other antibiotic classes.
-
Bacterial Activation: Upon entering the bacterial cell, nitrofurantoin is reduced by bacterial flavoproteins, specifically oxygen-insensitive nitroreductases encoded by the nfsA and nfsB genes.[9][12][14]
-
Generation of Reactive Intermediates: This enzymatic reduction generates a cascade of highly reactive electrophilic intermediates.[6][9][13]
-
Multi-Target Inhibition: These reactive molecules are non-specific and attack multiple cellular targets simultaneously. They cause damage to bacterial DNA, inhibit ribosomal proteins to halt protein synthesis, and interfere with crucial metabolic pathways like the citric acid cycle.[6][7][9][12][15]
This multi-targeted assault makes it exceptionally difficult for bacteria to develop resistance through a single mutation, providing a compelling explanation for nitrofurantoin's durable efficacy over decades of use.[7][12]
Caption: Mechanism of action of Nitrofurantoin within a bacterial cell.
Section 2: Spectrum of Activity and Resistance Mechanisms
While nitrofurantoin has a broad spectrum of activity against common uropathogens, intrinsic and acquired resistance can occur.
Antimicrobial Spectrum
Nitrofurantoin is primarily effective against pathogens commonly isolated in uncomplicated UTIs. However, some species are intrinsically resistant.
| Organism Group | Susceptibility Status | Notes |
| Escherichia coli | Generally Susceptible | The most common uropathogen; resistance remains low.[1] |
| Enterococcus spp. | Generally Susceptible | Effective against both vancomycin-sensitive and resistant strains.[1][2] |
| Staphylococcus spp. | Generally Susceptible | Includes S. saprophyticus, a common cause of UTI in young women.[1][16] |
| Klebsiella spp. | Variable | Some strains may be less susceptible.[1] |
| Citrobacter spp. | Variable | Susceptibility should be confirmed with testing.[1] |
| Proteus spp. | Resistant | Intrinsically resistant.[1][17] |
| Pseudomonas spp. | Resistant | Intrinsically resistant.[1] |
| Acinetobacter spp. | Resistant | Intrinsically resistant.[1] |
Molecular Basis of Resistance
Nitrofurantoin resistance, while uncommon, primarily arises from the bacterium's inability to activate the prodrug.[6]
-
Primary Mechanism: The most common route to resistance involves loss-of-function mutations in the nfsA and nfsB genes.[14][18][19] Inactivation of these nitroreductase genes prevents the conversion of nitrofurantoin into its toxic intermediates. This process often occurs in a stepwise fashion, with an initial mutation in nfsA followed by a subsequent mutation in nfsB to confer higher levels of resistance.[6]
-
Secondary Mechanisms: Other less frequent mechanisms include mutations in ribE, a gene involved in the synthesis of a cofactor for the nitroreductases, and the horizontal acquisition of genes encoding efflux pumps, such as oqxAB, which actively transport the drug out of the cell.[6][18][20]
Caption: Primary evolutionary pathways to nitrofurantoin resistance.
Section 3: Experimental Protocols
The following protocols provide standardized methods for evaluating the activity of nitrofurantoin in a research setting.
Protocol: Antimicrobial Susceptibility Testing by Kirby-Bauer Disk Diffusion
This method provides a qualitative assessment of a bacterial isolate's susceptibility to nitrofurantoin. It is a foundational technique in both clinical and research microbiology.
Causality: The principle rests on the diffusion of the antibiotic from a paper disk into an agar medium. The resulting concentration gradient inhibits the growth of susceptible bacteria, creating a "zone of inhibition." The diameter of this zone is inversely proportional to the Minimum Inhibitory Concentration (MIC).
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Nitrofurantoin (NIT) 100 mcg disks[21]
-
Bacterial isolate (pure culture)
-
Sterile saline (0.85%) or broth
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator (35°C ± 2°C)
-
Calipers or ruler
Procedure:
-
Inoculum Preparation: Select 3-4 well-isolated colonies of the test organism and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[21] This standardizes the inoculum to approximately 1-2 x 10⁸ CFU/mL, ensuring reproducible results.
-
Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees between each application to ensure even, confluent growth.
-
Disk Application: Aseptically place a nitrofurantoin (100 mcg) disk onto the inoculated agar surface. Gently tap the disk with sterile forceps to ensure complete contact with the agar.[21]
-
Incubation: Invert the plates and incubate at 35°C for 16-18 hours in ambient air.[17][21] Incubation must occur within 15 minutes of disk application to prevent pre-diffusion at room temperature.
-
Result Interpretation: After incubation, measure the diameter of the zone of inhibition (including the disk) to the nearest millimeter. Interpret the results using established breakpoints from standards organizations like the Clinical and Laboratory Standards Institute (CLSI).
Interpretation Breakpoints (Example for E. coli):
| Zone Diameter (mm) | Interpretation |
|---|---|
| ≥ 17 | Susceptible |
| 15 - 16 | Intermediate |
| ≤ 14 | Resistant |
(Note: Breakpoints can vary by organism and standard. Always consult the latest CLSI or EUCAST guidelines.)
Caption: Workflow for nitrofurantoin susceptibility testing.
Protocol: Quantification of Nitrofurantoin in Urine by RP-HPLC
This protocol describes a robust method for measuring nitrofurantoin concentrations in urine samples, essential for PK/PD research.
Causality: Reverse-phase high-performance liquid chromatography (RP-HPLC) separates compounds based on their hydrophobicity. Nitrofurantoin, a relatively nonpolar molecule, is retained on a nonpolar (C18) stationary phase and eluted with a polar mobile phase. Its concentration is determined by a UV detector, as its chemical structure contains a chromophore that absorbs light at a specific wavelength.
Materials & Equipment:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 7.5cm x 4.6mm, 2.7µm particle size)[16]
-
Nitrofurantoin analytical standard
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid and Triethylamine (for mobile phase buffer)
-
Centrifuge and 0.22 µm syringe filters
-
Urine samples (store protected from light)[22]
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of an 80:20 (v/v) mixture of aqueous buffer (0.1% Triethylamine, pH adjusted to 3.0 with orthophosphoric acid) and Acetonitrile.[16] Degas the mobile phase before use.
-
Standard Curve Preparation: Prepare a stock solution of nitrofurantoin in the mobile phase. Perform serial dilutions to create a set of calibration standards (e.g., 0.5 µg/mL to 200 µg/mL).[23]
-
Sample Preparation: Thaw frozen urine samples. Perform a simple dilution (e.g., 1:10) with purified water or mobile phase.[23] Centrifuge the diluted samples to pellet any precipitates. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Note on Stability: Nitrofurantoin degrades in light. All sample and standard preparation steps should be performed with protection from direct light.[22]
-
-
HPLC Analysis:
-
Data Analysis:
-
Integrate the peak area corresponding to the retention time of nitrofurantoin.
-
Generate a standard curve by plotting the peak area versus the concentration of the calibration standards.
-
Use the linear regression equation from the standard curve to calculate the concentration of nitrofurantoin in the unknown urine samples, accounting for the initial dilution factor.
-
Section 4: Advanced In Vitro Models for UTI Research
To better understand the complex host-pathogen interactions in UTIs, researchers have moved beyond simple static models.
-
Dynamic Bladder Models: These systems are designed to mimic the physiological conditions of the human bladder.[24][25] They typically involve a chamber (the "bladder") where urothelial cells can be cultured, a system for introducing and removing artificial urine, and often a component to simulate catheterization.[25][26] These models are invaluable for studying biofilm formation on catheters, the efficacy of anti-biofilm agents, and the dynamics of recurrent infections.[3][26]
-
Bladder Organoids: These are three-dimensional cell culture systems derived from stem cells that self-organize into structures mimicking the bladder's architecture.[4][24] Organoids provide a more physiologically relevant model for studying bacterial invasion, host immune responses, and the efficacy of novel therapeutics in a setting that better reflects the in vivo environment.[24]
Caption: A simplified schematic of a dynamic in vitro bladder model.
Conclusion
Nitrofurantoin remains a cornerstone in the management of uncomplicated UTIs, a status owed to its targeted urinary excretion, multi-faceted bactericidal mechanism, and a commendably low rate of resistance development. For the research and drug development community, a deep understanding of its unique properties is essential for its appropriate use in control arms, for the development of novel UTI therapies, and for ongoing surveillance of resistance. The protocols and models detailed herein provide a framework for the rigorous scientific investigation of nitrofuran derivatives and the broader challenge of urinary tract infections.
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Nitrofurantoin: properties and potential in treatment of urinary tract infection: a narrative review - Frontiers. (2023, July 27). Frontiers. [Link]
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Is Nitrofurantoin (antibiotic) effective for treating a urinary tract infection (UTI) with a susceptible organism and Minimum Inhibitory Concentration (MIC) of <=32? (2025, August 21). Dr.Oracle. [Link]
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Pharmacokinetic and pharmacodynamic evaluation of nitrofurantoin against >Escherichia coli> in a murine urinary tract infection model. (2018). University of Copenhagen Research Portal. [Link]
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Insights into the success of the UTI antibiotic nitrofurantoin. (2024, December 11). Antimicrobial resistance network. [Link]
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The Clinical Efficacy of Nitrofurantoin for Treating Uncomplicated Urinary Tract Infection in Adults: A Systematic Review of Randomized Control Trials. (2021, February 3). PubMed. [Link]
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Nitrofurantoin resistance mechanisms in uropathogenic Escherichia coli isolates from Iran. (2025, November 12). BMC Microbiology. [Link]
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The Clinical Efficacy of Nitrofurantoin for Treating Uncomplicated Urinary Tract Infection in Adults: A Systematic Review of Randomized Control Trials. (2021, February 3). Karger Publishers. [Link]
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Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales. (2024, October 29). Karger Publishers. [Link]
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Exploring the in situ evolution of nitrofurantoin resistance in clinically derived uropathogenic Escherichia coli isolates. (2022, December 8). Journal of Antimicrobial Chemotherapy. [Link]
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Unraveling Mechanisms and Epidemic Characteristics of Nitrofurantoin Resistance in Uropathogenic Enterococcus faecium Clinical Isolates. (2021, April 22). Dove Medical Press. [Link]
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A REVIEW ONIN VITRO AND IN VIVO MODELADVANCEMENTS FOR THE STUDY OF ESCHERICHIACOLI-INDUCED URINARY TRACT INFECTIONS. (2025, August 4). ResearchGate. [Link]
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What is the mechanism of action of Nitrofurantoin in a healthy adult female with an uncomplicated urinary tract infection? (2026, February 5). Dr.Oracle. [Link]
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Pharmacokinetic and pharmacodynamic evaluation of nitrofurantoin against Escherichia coli in a murine urinary tract infection model. (2024, April 1). PubMed. [Link]
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A Review On In Vitro And In Vivo Model Advancements For The Study Of Escherichia Coli-induced Urinary Tract Infections. (2025, January 31). ijcrt. [Link]
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a new rp-hplc assay method for determination and quantitation of nitrofurantoin api. (2016, September 21). International Journal of Chemical and Pharmaceutical Analysis. [Link]
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In vitro dynamic bladder models for studying urinary tract infections: a narrative review. (2021). AME Publishing Company. [Link]
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Optimizing dosing of nitrofurantoin from a PK/PD point of view. (n.d.). Erasmus University Thesis Repository. [Link]
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Nitrofurantoin NIT 100 mcg Intended Use Nitrofurantoin NIT 100 mcg are used for antimicrobial susceptibility testing of bacteri. (2024, December 20). Microxpress. [Link]
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Analysis of Nitrofurantoin in Human Plasma by High Pressure Liquid Chromatography. (2006, December 5). Analytical Letters. [Link]
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Reviving an Arsenal: A Guide to Developing Nitrofuran-Based Agents for Multidrug-Resistant Pathogens
The escalating crisis of antimicrobial resistance (AMR) necessitates a multifaceted approach, including the reinvestigation and re-engineering of older antibiotic classes.[1] Nitrofurans, a class of synthetic antibacterial agents first introduced in the mid-20th century, represent a promising scaffold for developing novel therapeutics against multidrug-resistant (MDR) pathogens.[2] Their unique mechanism of action and low rates of resistance development make them an attractive starting point for drug discovery programs.[1][3]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the design, synthesis, and evaluation of next-generation nitrofuran-based agents. It moves beyond simple protocols to explain the underlying scientific principles, ensuring that experimental design is both robust and rationally driven.
Section 1: The Nitrofuran Core: Mechanism of Action & Rationale for Development
A key advantage of nitrofurans is their complex and multifactorial mechanism of action.[4] Unlike many antibiotics that have a single, specific target, nitrofurans are prodrugs that, once inside the bacterial cell, are activated by bacterial nitroreductases.[3][5]
This enzymatic reduction of the 5-nitro group creates highly reactive electrophilic intermediates.[1][5] These intermediates are indiscriminate in their targets, attacking a multitude of vital cellular components simultaneously, including:
-
Ribosomal Proteins: Disrupting protein synthesis.[1]
-
Bacterial DNA: Causing damage and inhibiting replication.[1][3]
-
Metabolic Enzymes: Interfering with crucial pathways like the citric acid cycle.[4]
This multi-targeted assault is a primary reason why the development of resistance to nitrofurans is a slow, stepwise process, often requiring multiple mutations in the bacterial genome.[1][6] The primary mechanism of acquired resistance involves mutations in the genes encoding the activating nitroreductases, such as nfsA and nfsB in E. coli.[1][2][7] Loss-of-function mutations in these enzymes prevent the conversion of the nitrofuran prodrug into its active, toxic form.
Diagram: Nitrofuran Activation and Multi-Target Mechanism
Caption: High-level workflow for the development of new nitrofuran agents.
Section 3: In Vitro Evaluation: Core Protocols
Rigorous and standardized in vitro testing is the foundation of any antimicrobial development program. The following protocols are essential for characterizing the activity and safety profile of novel nitrofuran derivatives.
Protocol 3.1: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. [8][9]The broth microdilution method is a gold-standard, recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). [8] Objective: To determine the MIC of novel nitrofuran agents against a panel of MDR pathogens.
Materials & Reagents:
-
96-well sterile microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., MRSA, VRE, ESBL-producing E. coli, K. pneumoniae)
-
0.5 McFarland standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or plate reader (optional, for OD600 readings)
Step-by-Step Procedure:
-
Inoculum Preparation: From a fresh overnight culture plate, select several morphologically similar colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Working Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. [8]For example, a 1:100 dilution followed by a 1:2 dilution in the plate.
-
Compound Serial Dilution: a. Prepare a stock solution of the test compound at a high concentration. b. In the 96-well plate, add 50 µL of CAMHB to wells 2 through 12. c. Add 100 µL of the highest concentration of the test compound (in CAMHB) to well 1. d. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. e. Well 11 serves as the growth control (no compound). f. Well 12 serves as the sterility control (no bacteria).
-
Inoculation: Add 50 µL of the working bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) as observed by the naked eye. [8]The growth control (well 11) must show clear turbidity, and the sterility control (well 12) must remain clear.
Protocol 3.2: In Vitro Cytotoxicity Assay (MTT Assay)
It is crucial to ensure that novel antimicrobial agents are selective for bacterial cells and have minimal toxicity towards mammalian cells. [10][11]The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. [12][13] Objective: To evaluate the cytotoxicity of lead compounds against a mammalian cell line (e.g., HEK-293, HepG2).
Materials & Reagents:
-
Human cell line (e.g., HEK-293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader (absorbance at ~570 nm)
Step-by-Step Procedure:
-
Cell Seeding: Seed the 96-well plate with cells at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control for toxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. [13]5. Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against compound concentration to determine the CC₅₀ (the concentration that causes 50% reduction in cell viability).
Data Presentation: Comparing a Novel Derivative to a Parent Compound
| Compound | MRSA MIC (µg/mL) | VRE MIC (µg/mL) | E. coli (ESBL) MIC (µg/mL) | HEK-293 CC₅₀ (µg/mL) | Selectivity Index (SI)* |
| Nitrofurantoin | 16 | 32 | 16 | >128 | >8 (for MRSA) |
| NF-Derivative 101 | 1 [14] | 4 | 8 | >128 | >128 (for MRSA) |
*Selectivity Index (SI) = CC₅₀ / MIC. A higher SI value indicates greater selectivity for bacteria over mammalian cells.
Section 4: Preclinical In Vivo Efficacy Models
Promising candidates from in vitro testing must be evaluated in animal models to assess their efficacy in vivo. [15]These models are a critical bridge between laboratory discovery and potential clinical application. [16]
Protocol 4.1: Murine Peritonitis/Sepsis Model
This model is a standard for the initial in vivo screening of antimicrobial agents against systemic infections. [17] Objective: To evaluate the efficacy of a lead nitrofuran compound in treating a systemic infection caused by an MDR pathogen like MRSA.
Materials & Animals:
-
Specific-pathogen-free mice (e.g., BALB/c or CD-1 strains). [18]* MRSA strain (e.g., USA300).
-
Brain Heart Infusion (BHI) broth or Tryptic Soy Broth (TSB).
-
Gastric mucin (to enhance infectivity).
-
Test compound formulated in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection).
-
Positive control antibiotic (e.g., vancomycin or linezolid).
Step-by-Step Procedure:
-
Inoculum Preparation: Grow the MRSA strain to mid-log phase, wash the cells with sterile saline, and resuspend them in saline containing 5% gastric mucin to the desired concentration (e.g., 1 x 10⁷ CFU/mouse). The exact inoculum size must be predetermined in pilot studies to cause a lethal or sublethal infection within a specific timeframe.
-
Infection: Administer the bacterial suspension to mice via intraperitoneal (IP) injection. [17]3. Treatment: At a specified time post-infection (e.g., 1 or 2 hours), administer the test compound, vehicle control, or positive control antibiotic to different groups of mice. Dosing may be repeated at set intervals depending on the compound's expected pharmacokinetics.
-
Monitoring: Monitor the animals for clinical signs of illness (e.g., lethargy, ruffled fur) and survival for a set period (e.g., 7 days). [17]5. Endpoints:
-
Survival: The primary endpoint is often the survival rate over the course of the study.
-
Bacterial Burden (Optional): In satellite groups, animals can be euthanized at specific time points (e.g., 24 hours post-infection), and peritoneal fluid, blood, or organs (spleen, liver) can be harvested, homogenized, and plated to determine the bacterial load (CFU/mL or CFU/gram of tissue).
-
-
Data Analysis: Compare the survival curves between treated and control groups using Kaplan-Meier analysis. Compare bacterial burdens using appropriate statistical tests (e.g., t-test or ANOVA).
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- 11. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 12. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. Animal Models for Drug Development for MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. noblelifesci.com [noblelifesci.com]
- 18. ibtbioservices.com [ibtbioservices.com]
Troubleshooting & Optimization
troubleshooting low yield in 1-[(5-nitrofuran-2-yl)methyl]piperidine synthesis
The following guide is structured as a Tier-3 Technical Support resource for researchers encountering difficulties with the synthesis of 1-[(5-nitrofuran-2-yl)methyl]piperidine .
Topic: Optimization & Troubleshooting of 1-[(5-nitrofuran-2-yl)methyl]piperidine Synthesis Ticket ID: NIT-FUR-PIP-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Diagnostic Triage: Start Here
Before adjusting your protocol, identify your synthetic route. The instability of the 5-nitrofuran moiety often leads to "black tar" decomposition or low yields if the specific electronic demands of the furan ring are ignored.
Troubleshooting Logic Map
Caption: Decision matrix for diagnosing yield loss based on synthetic strategy.
Route A: Reductive Amination (Recommended)
Standard Protocol: Reaction of 5-nitro-2-furaldehyde with piperidine followed by hydride reduction.
Common Issues & Solutions
Q: I used catalytic hydrogenation (H₂/Pd-C) to reduce the imine, but I lost the nitro group. What happened? A: The nitro group on the furan ring is highly susceptible to reduction under standard hydrogenation conditions. If you use H₂/Pd, you will reduce the nitro group to an amine (which is unstable and oxidizes) or a hydroxylamine before reducing the imine bond.
-
Correction: You must use a chemoselective hydride donor . Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the gold standard here. It reduces the iminium ion selectively without touching the nitro group [1].
Q: My reaction stalls with unreacted aldehyde. Should I add acid? A: Yes, but be careful. The formation of the iminium intermediate is acid-catalyzed, but the 5-nitrofuran ring is acid-sensitive (prone to ring opening).
-
Correction: Do not add strong mineral acids (HCl/H₂SO₄). When using NaBH(OAc)₃, the reagent itself provides a buffered acidic environment (acetic acid byproduct) sufficient to catalyze imine formation. If using NaBH₄, pre-form the imine in MeOH for 2 hours, then add the reducing agent.
Q: I am getting a low yield after workup. Is the product water-soluble? A: Yes. The product is a tertiary amine. If your aqueous workup is neutral or acidic, the product will be protonated (piperidinium salt) and remain in the aqueous layer.
-
Correction: Ensure the aqueous layer is adjusted to pH > 10 using Na₂CO₃ or NaOH before extraction with DCM or EtOAc.
Optimized Protocol (Route A)
| Step | Action | Critical Parameter |
| 1 | Dissolve 5-nitro-2-furaldehyde (1.0 eq) and Piperidine (1.1 eq) in DCE (1,2-Dichloroethane) or DCM. | Concentration: 0.1 M - 0.2 M. |
| 2 | Add NaBH(OAc)₃ (1.4 eq) in one portion. | Do NOT use H₂/Pd. |
| 3 | Stir at Room Temperature for 4–16 hours. | Monitor by TLC/LCMS. |
| 4 | Quench: Add sat. NaHCO₃ (pH ~8-9). | Gas evolution (CO₂) will occur. |
| 5 | Extraction: Separate layers. If product is stuck, adjust aqueous pH to 10-12 with 1M NaOH. | Extract 3x with DCM. |
Route B: Nucleophilic Substitution (NOT Recommended)
Standard Protocol: Reaction of 5-nitrofurfuryl bromide/chloride with piperidine.
Q: I tried reacting 5-nitrofurfuryl bromide with piperidine, but the mixture turned black/tarry immediately. Why? A: This is a classic trap. 5-Nitrofurfuryl halides do not react cleanly via simple S_N2 mechanisms with basic amines.
-
The Mechanism: They react via an Anion-Radical Mechanism (S_RN1 or similar electron transfer pathways). The basic amine triggers the formation of radical anions, leading to dimerization (formation of 1,2-bis(5-nitro-2-furyl)ethylene) and polymerization (tar) rather than substitution [2].
-
Correction: Abandon this route. The reductive amination (Route A) is superior in yield, safety, and purity. If you must use this route, use a non-basic scavenger or highly polar solvent at low temperature (-20°C), but yields will rarely exceed 40%.
Q: My starting material (5-nitrofurfuryl bromide) degraded before I could use it. A: These halides are thermally unstable and lachrymators. They degrade upon storage, releasing HBr/HCl which autocatalyzes the decomposition of the furan ring.
Stability & Purification Guide
Stability Profile
-
Photosensitivity: Nitrofurans are sensitive to light. Perform reactions in amber glassware or wrap flasks in aluminum foil.
-
Base Sensitivity: While the final piperidine product is a base, the intermediate furan ring can undergo ring-opening in hot, strong alkaline solutions (e.g., refluxing 5M NaOH). Keep workups mild (cold, pH 10-12).
Purification Data Table
| Method | Suitability | Notes |
| Acid/Base Extraction | High | Best for initial isolation. Extract into 1M HCl, wash organics, basify aq. layer to pH 11, extract product. |
| Recrystallization | Moderate | Ethanol/Water mixtures often work for solid derivatives. |
| Flash Chromatography | High | Eluent: DCM:MeOH (95:5) + 1% NH₄OH (to prevent tailing of the amine). |
Visualizing the Failure Mode (Route B)
Understanding why Route B fails is crucial for justifying the switch to Route A. The diagram below illustrates the competing radical pathway.
Caption: Mechanistic competition in alkylation route causing low yields [2].
References
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link
-
Prousek, J. (1980).[2] "The course of reaction of 4-nitrobenzyl bromide and 5-nitrofurfuryl bromide with bases: Operation of anion-radical mechanism." Collection of Czechoslovak Chemical Communications. Link
-
BenchChem Technical Review. (2023). "A Technical Guide to the Discovery and Synthesis of Novel Nitrofuran Derivatives." Link
Sources
Technical Support Center: Optimizing MIC Assay Conditions for Nitrofuran Compounds
Welcome to the technical support center for optimizing Minimum Inhibitory Concentration (MIC) assays for nitrofuran compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of working with this important class of antimicrobials. Here, we will move beyond standard protocols to address the specific challenges and variables that can impact the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My nitrofurantoin MIC values are inconsistent. What are the most common causes?
Inconsistent MIC values for nitrofurantoin are a frequent issue and often stem from several critical variables. The most prominent of these is the pH of the culture medium . Nitrofurantoin's antimicrobial activity is significantly enhanced in acidic environments.[1][2][3] As a prodrug, it requires activation by bacterial nitroreductases to form reactive intermediates that inhibit bacterial protein synthesis and other crucial cellular processes.[1][4] This activation is more efficient at a lower pH.
Another key factor is the stability of the compound in the assay medium . Nitrofurans can be unstable, and their degradation can be influenced by media components and storage conditions.[5][6] Finally, the choice of solvent for the initial stock solution can impact solubility and subsequent dilutions.[4]
Q2: How does the pH of the growth medium specifically affect nitrofuran activity?
The pH-dependent activity of nitrofurans, particularly nitrofurantoin, is a well-documented phenomenon.[1][2][3] Studies have shown a marked increase in the bactericidal effect of nitrofurantoin at acidic pH levels (e.g., pH 5.5-6.5) compared to neutral or alkaline conditions.[2][3] For instance, one study observed a 4- to 16-fold reduction in MIC values for uropathogenic E. coli when tested in acidic conditions compared to the standard neutral pH of most laboratory media.[1] This is clinically relevant as the pH of urine, the primary site of action for nitrofurantoin, can vary.[1]
Therefore, for research applications, especially those attempting to mimic physiological conditions of a urinary tract infection, adjusting the pH of your cation-adjusted Mueller-Hinton broth (CAMHB) is crucial.
Q3: What is the recommended procedure for preparing nitrofuran stock solutions?
Due to their poor water solubility, nitrofurans require an organic solvent for initial dissolution.[4] Both the Clinical & Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for this.[4]
-
EUCAST recommends using dimethylformamide (DMF).[4]
After initial dissolution in a minimal volume of the chosen solvent, further dilutions should be made in a suitable buffer, such as a phosphate buffer (0.1 M, pH 8.0), before preparing the final working concentrations in the assay medium.[4]
Q4: Are there specific CLSI or EUCAST guidelines for nitrofuran MIC testing?
Yes, both CLSI and EUCAST provide specific guidelines for antimicrobial susceptibility testing, which include nitrofurans. These guidelines are considered the gold standard for clinical and research laboratories.[7][8][9]
-
CLSI Document M100 provides performance standards for antimicrobial susceptibility testing, including MIC breakpoints for nitrofurantoin against various pathogens.[7][9]
-
EUCAST breakpoint tables offer guidance on MIC and zone diameter interpretation.[8]
It's important to note that these guidelines often specify the organisms for which breakpoints have been established. For example, EUCAST's nitrofurantoin breakpoints for Enterobacterales are primarily for E. coli from uncomplicated urinary tract infections.[10][11]
Q5: Can I use automated systems for determining nitrofuran MICs?
Automated systems like the Vitek® 2 are commonly used for routine antimicrobial susceptibility testing and can provide MIC values for nitrofurantoin.[12][13] These systems are generally reliable for clinical purposes. However, for research applications requiring high precision or non-standard conditions (e.g., adjusted pH), the reference method of broth microdilution is recommended.[14][15] It's also important to be aware that different automated systems may yield slightly different MIC values.[16]
Troubleshooting Guide
Issue 1: No bacterial growth in the positive control wells.
This issue points to a problem with either the bacterial inoculum or the growth medium, rather than the antimicrobial agent.
Potential Causes & Solutions:
-
Incorrect Inoculum Density: An inoculum that is too low may fail to grow. Conversely, an overly dense inoculum can deplete nutrients and affect results.[17] Always standardize your inoculum to 0.5 McFarland before dilution.
-
Non-Viable Organism: Ensure your bacterial culture is fresh and viable. Subculture from a recent plate if necessary.
-
Media Preparation Error: Double-check that the Mueller-Hinton broth was prepared according to the manufacturer's instructions and that any necessary supplements were added.
Issue 2: "Skipped wells" are observed in the dilution series.
"Skipped wells" refer to a situation where there is growth in a well with a higher concentration of the antimicrobial, but no growth in a well with a lower concentration.
Potential Causes & Solutions:
-
Pipetting Error: This is the most common cause. Careful and accurate pipetting during the serial dilution process is critical. Use calibrated pipettes and change tips between each dilution step.
-
Contamination: Cross-contamination between wells can lead to anomalous growth patterns. Maintain aseptic technique throughout the assay setup.
-
Drug Precipitation: At higher concentrations, the nitrofuran compound may precipitate out of solution, leading to an effectively lower concentration in that well. Visually inspect your plates for any signs of precipitation.
Issue 3: MIC values are consistently higher or lower than expected Quality Control (QC) ranges.
Deviations from the expected QC ranges indicate a systematic error in the assay.
Potential Causes & Solutions:
-
Incorrect QC Strain: Verify that you are using the correct ATCC® reference strain for your QC testing (e.g., E. coli ATCC® 25922).[18]
-
Degraded Nitrofuran Stock: Nitrofurans can degrade over time, even when stored properly.[5] If you suspect this, prepare a fresh stock solution. Long-term storage of stock solutions should be at -20°C or below.
-
Media pH Drift: As discussed, the pH of the medium is critical for nitrofuran activity.[1][2] Verify the pH of your prepared CAMHB. If you are adjusting the pH, ensure it is stable throughout the incubation period.
Experimental Protocols
Protocol 1: Preparation of Nitrofurantoin Stock Solution (CLSI Method)
-
Weigh out the required amount of nitrofurantoin powder using an analytical balance.
-
Add a minimal volume of high-quality dimethyl sulfoxide (DMSO) to dissolve the powder completely.
-
Vortex briefly to ensure complete dissolution.
-
Perform serial dilutions in a suitable buffer (e.g., sterile phosphate buffer, pH 8.0) to achieve an intermediate stock concentration.
-
Further dilute this intermediate stock in cation-adjusted Mueller-Hinton broth (CAMHB) to prepare the working solutions for the MIC assay.
Protocol 2: Broth Microdilution MIC Assay for Nitrofurantoin
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[19]
-
In a 96-well microtiter plate, add 50 µL of CAMHB to all wells.
-
Add 50 µL of the highest concentration of the nitrofurantoin working solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well.
-
Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (inoculum in CAMHB without drug) and a sterility control well (CAMHB only).
-
Seal the plate and incubate at 35 ± 2 °C for 16-20 hours under aerobic conditions.[18]
-
The MIC is the lowest concentration of nitrofurantoin that completely inhibits visible growth.
Data Presentation
Table 1: Influence of pH on Nitrofurantoin MIC against E. coli
| pH of CAMHB | Typical MIC Range (µg/mL) | Fold Change in Potency (approx.) |
| 5.5 | 1 - 4 | 8x - 16x increase |
| 6.5 | 4 - 16 | 2x - 4x increase |
| 7.2 | 16 - 64 | Baseline |
| 8.0 | 64 - 256 | 4x - 8x decrease |
Note: These are illustrative values based on published data and may vary depending on the specific strain and assay conditions.[1][2][3]
Visualizations
Caption: A generalized workflow for performing a nitrofuran MIC assay.
Caption: A decision tree for troubleshooting inconsistent nitrofuran MIC results.
References
-
pH-dependent efficacy of nitrofurantoin against uropathogenic Escherichia coli: Implications for personalized urinary tract infection treatment. PMC. [Link]
-
Stability nitrofurantoin in extemporaneously compounded suspensions. ResearchGate. [Link]
-
MIC Nitrofurantoin for precise and quantitative determination of MIC - EUCAST & CLSI. Erba Lachema. [Link]
-
Studies on the stability of drugs in biological media. IV. Disappearance of nitrofurans in culture media inoculated with Staphylococci. PubMed. [Link]
-
Pharmacodynamics of nitrofurantoin at different pH levels against pathogens involved in urinary tract infections. PubMed. [Link]
-
Stability study of extemporaneously compounded nitrofurantoin oral suspensions for pediatric patients. Folia Medica. [Link]
-
AST guidance specific to the UK and clarification on EUCAST guidance. The British Society for Antimicrobial Chemotherapy. [Link]
-
Pharmacodynamics of nitrofurantoin at different pH levels against pathogens involved in urinary tract infections. Journal of Antimicrobial Chemotherapy, Oxford Academic. [Link]
-
RISING RESISTANCE IN UROPATHOGENS WITH AN INDICATION OF NITROFURANTOIN MIC CREEP. UTMB Research Experts. [Link]
-
Pharmacodynamics of nitrofurantoin at different pH levels against pathogens involved in urinary tract infections. Semantic Scholar. [Link]
-
Scientific Opinion on nitrofurans and their metabolites in food. Anses. [Link]
-
Effect of different pH levels on bacterial growth and biofi lm production over 48 hours. Unknown Source. [Link]
-
Nitrofurantoin resistance profile. ResearchGate. [Link]
-
AST guidance specific to the UK and clarification on EUCAST guidance. The British Society for Antimicrobial Chemotherapy. [Link]
-
MIC Determination. EUCAST. [Link]
-
Susceptibility Profile of Nitrofurantoin and Fosfomycin among Carbapenem-resistant Enterobacteriaceae Isolates in UTI from a Tertiary Care Hospital. Journal of Pure and Applied Microbiology. [Link]
-
Exploring the in situ evolution of nitrofurantoin resistance in clinically derived uropathogenic Escherichia coli isolates. Journal of Antimicrobial Chemotherapy, Oxford Academic. [Link]
-
Novel 5-Nitrofuran-Activating Reductase in Escherichia coli. PMC, NIH. [Link]
-
Nitrofurantoin resistance mechanisms in uropathogenic Escherichia coli isolates from Iran. BMC Microbiology. [Link]
-
Full Validation of Pooled Antibiotic Susceptibility Testing Using CLSI Methods and Performance Criteria in UTI Pathogens. MDPI. [Link]
-
Optimisation оf the microdilution method for detection of minimum inhibitory concentration values in selected bacteria. Slovenian Veterinary Research. [Link]
-
Optimizing antimicrobial susceptibility testing: cost and environmental benefits of MIC volume reduction. PMC. [Link]
-
Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking. Taylor & Francis Online. [Link]
-
Susceptibility to 5-nitrofurans using a broth microdilution assay under... ResearchGate. [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. EUCAST. [Link]
-
Microbiology guide to interpreting antimicrobial susceptibility testing (AST). IDEXX.com. [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]
-
Optimizing dosing of nitrofurantoin from a PK/PD point of view. Unknown Source. [Link]
-
Pooled Antibiotic Susceptibility Testing Performs Within CLSI Standards for Validation When Measured Against Broth Microdilution and Disk Diffusion Antibiotic Susceptibility Testing of Cultured Isolates. PMC. [Link]
-
Microbiology guide to interpreting minimum inhibitory concentration (MIC). idexx. [Link]
-
Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales. PMC. [Link]
-
Antibiotic Minimum Inhibitory Concentrations: Do You know These 6 Things About Them?. Learn Antibiotics. [Link]
Sources
- 1. pH-dependent efficacy of nitrofurantoin against uropathogenic Escherichia coli: Implications for personalized urinary tract infection treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacodynamics of nitrofurantoin at different pH levels against pathogens involved in urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. repub.eur.nl [repub.eur.nl]
- 5. Studies on the stability of drugs in biological media. IV. Disappearance of nitrofurans in culture media inoculated with Staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability study of extemporaneously compounded nitrofurantoin oral suspensions for pediatric patients [foliamedica.bg]
- 7. nih.org.pk [nih.org.pk]
- 8. megumed.de [megumed.de]
- 9. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 10. bsac.org.uk [bsac.org.uk]
- 11. bsac.org.uk [bsac.org.uk]
- 12. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 13. researchgate.net [researchgate.net]
- 14. EUCAST: MIC Determination [eucast.org]
- 15. microbiologyjournal.org [microbiologyjournal.org]
- 16. idstewardship.com [idstewardship.com]
- 17. botanicaserbica.bio.bg.ac.rs [botanicaserbica.bio.bg.ac.rs]
- 18. Nitrofurantoin resistance mechanisms in uropathogenic Escherichia coli isolates from Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimizing antimicrobial susceptibility testing: cost and environmental benefits of MIC volume reduction - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of 5-Nitrofuran Compounds: A Technical Guide to Minimizing Off-Target Effects
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-nitrofuran compounds. This guide is designed to provide you with in-depth, evidence-based strategies and troubleshooting advice to minimize off-target effects and enhance the specificity of your experiments. We will delve into the mechanisms of action, common experimental hurdles, and practical solutions to ensure the integrity and reproducibility of your results.
Understanding the Challenge: The Double-Edged Sword of 5-Nitrofuran Bioactivation
5-nitrofuran compounds are prodrugs, meaning they require metabolic activation to exert their therapeutic effects, which are primarily antibacterial.[1][2] This activation is typically carried out by nitroreductase enzymes present in target pathogens.[3][4] These enzymes reduce the 5-nitro group, generating reactive intermediates that can damage cellular macromolecules like DNA, RNA, and proteins, leading to cell death.[2][5]
The challenge, however, lies in the fact that host cells also possess enzymes capable of reducing 5-nitrofurans, leading to off-target effects and toxicity.[6][7] These off-target effects can range from mild side effects to severe organ damage, including pulmonary and hepatic toxicity.[8][9] Therefore, a critical aspect of working with this class of compounds is to maximize their selective activation in target organisms while minimizing their detrimental effects on host cells.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and concerns regarding the off-target effects of 5-nitrofuran compounds.
Q1: What are the primary host enzymes responsible for the off-target activation of 5-nitrofurans?
While bacterial nitroreductases like NfsA and NfsB are the primary activators for antibacterial activity, several human enzymes can also metabolize these compounds.[1][3] One key enzyme identified is aldehyde dehydrogenase 2 (ALDH2).[6] Studies have shown that ALDH2 can metabolize 5-nitrofurans, and inhibition of this enzyme can reduce their toxicity in model organisms.[6] Additionally, other reductases within host cells can contribute to the generation of nitro radical anions, which are implicated in oxidative stress and cytotoxicity.[10][11]
Q2: How can I rationally design 5-nitrofuran derivatives with reduced off-target effects?
Rational drug design is a powerful strategy to improve the therapeutic index of 5-nitrofuran compounds.[12] This involves modifying the chemical structure to enhance selectivity for microbial nitroreductases over host enzymes.[13][14] Key approaches include:
-
Structural Modifications: Altering substituents on the furan ring or the side chain can influence the compound's electronic properties, hydrophobicity, and steric hindrance, all of which affect its interaction with enzymes.[15] Quantitative structure-activity relationship (QSAR) studies can help identify modifications that decrease toxicity while maintaining or improving efficacy.[16][17]
-
Late-Stage Functionalization: This technique allows for the modification of complex molecules at a late stage of synthesis, enabling the rapid generation of a library of derivatives for screening.[13][18] This can lead to the discovery of compounds with improved safety profiles.
-
Prodrug Strategies: Designing prodrugs that are selectively activated at the target site can also minimize systemic exposure and off-target effects.
Q3: What are the key cellular mechanisms underlying 5-nitrofuran-induced toxicity?
The toxicity of 5-nitrofurans is primarily linked to the generation of reactive intermediates and oxidative stress.[5][10] The metabolic activation of the nitro group leads to the formation of nitroso and hydroxylamine derivatives, as well as nitro anion free radicals.[2][3] These reactive species can:
-
Induce DNA damage: Leading to mutagenicity and genotoxicity.[15]
-
Inhibit protein and RNA synthesis: Disrupting essential cellular processes.[2][19]
-
Generate reactive oxygen species (ROS): Through a process called redox cycling, where the nitro radical anion reacts with oxygen to produce superoxide radicals.[3] This overwhelms the cell's antioxidant defenses, leading to oxidative stress and cellular damage.[7]
Q4: Are there any known inhibitors or antidotes for 5-nitrofuran toxicity?
Research into mitigating 5-nitrofuran toxicity is ongoing. Some strategies that have shown promise in preclinical studies include:
-
Antioxidants and Thiol-Containing Compounds: Agents like N-acetylcysteine and dithiothreitol have been shown to delay the onset of toxicity in perfused rat liver models.[10]
-
Inhibition of Host Activating Enzymes: As mentioned earlier, inhibiting enzymes like ALDH2 could be a viable strategy to reduce off-target activation.[6]
-
Chelating Agents: These may help to mitigate some of the downstream effects of oxidative stress.[10]
It's important to note that currently, there are no clinically approved antidotes specifically for 5-nitrofuran toxicity.[6]
Troubleshooting Guides
This section provides practical guidance for addressing specific issues you might encounter during your experiments.
Issue 1: High Cytotoxicity Observed in Mammalian Cell Lines
Possible Cause: Off-target activation of the 5-nitrofuran compound by host cell enzymes, leading to excessive production of reactive intermediates and oxidative stress.
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a comprehensive dose-response curve to determine the IC50 value of your compound in the specific cell line you are using.[20] This will help establish a non-toxic working concentration range.
-
Control Experiments:
-
Use a structurally related but inactive analog: Synthesize or obtain a compound lacking the 5-nitro group to confirm that the observed cytotoxicity is dependent on this functional group.[6]
-
Include a known antioxidant: Co-treatment with an antioxidant like N-acetylcysteine can help determine the extent to which oxidative stress contributes to the observed toxicity.[10]
-
-
Measure Oxidative Stress Markers: Quantify the levels of reactive oxygen species (ROS) and markers of oxidative damage (e.g., lipid peroxidation, protein carbonylation) in your treated cells.
-
Assess Mitochondrial Function: Since mitochondria are a major source and target of ROS, evaluate mitochondrial membrane potential and oxygen consumption rates.[20]
Issue 2: Inconsistent or Unexplained Biological Effects
Possible Cause: The observed phenotype may be an off-target effect unrelated to the intended mechanism of action.
Troubleshooting Steps:
-
Target Engagement Assays:
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to verify direct binding of your compound to its intended target protein in a cellular context.[20]
-
Rescue Experiments: If you are targeting a specific enzyme, knocking down or overexpressing that enzyme should abolish or sensitize the cells to your compound, respectively, if the effect is on-target.[20]
-
-
Use of Orthogonal Approaches:
-
Employ a structurally distinct compound with the same target: If a different chemical scaffold that hits the same target replicates the observed effect, it strengthens the evidence for an on-target mechanism.[20]
-
Genetic Approaches: Use techniques like CRISPR-Cas9 or RNAi to modulate the expression of the intended target and see if it phenocopies the effect of your compound.[12]
-
-
Unbiased Screening: If off-target effects are suspected, consider using unbiased approaches like proteomics or transcriptomics to identify other cellular pathways affected by your compound.
Experimental Protocols
Here are detailed protocols for key experiments to assess and minimize off-target effects.
Protocol 1: MTT Assay for Cell Viability
This protocol is used to determine the cytotoxicity of your 5-nitrofuran compound.
Materials:
-
Mammalian cell line of interest (e.g., HepG2 for hepatotoxicity studies)
-
Complete cell culture medium
-
96-well plates
-
5-nitrofuran compound stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of your 5-nitrofuran compound in complete cell culture medium. Include a vehicle-only control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of your compound.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[20]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol helps to confirm the direct binding of your compound to a specific target protein.
Materials:
-
Cultured cells
-
5-nitrofuran compound
-
Lysis buffer (containing protease inhibitors)
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
Western blotting reagents and antibodies for your protein of interest
Procedure:
-
Treat cultured cells with your 5-nitrofuran compound at the desired concentration and a vehicle control for a defined period.
-
Harvest and lyse the cells.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the lysates to a range of different temperatures using a thermal cycler.
-
Centrifuge the heated lysates to pellet the denatured and aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the levels of your protein of interest in the supernatant by Western blotting.
-
A shift in the melting curve of the protein in the compound-treated samples compared to the control indicates direct binding.[20]
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate important pathways and workflows.
Caption: Metabolic activation of 5-nitrofurans in pathogens versus host cells.
Sources
- 1. Novel 5-Nitrofuran-Activating Reductase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 5-Nitrofuran-Activating Reductase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. ackerleylab.com [ackerleylab.com]
- 5. researchgate.net [researchgate.net]
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Validation & Comparative
A Comparative Analysis of Nitrofuran Amides in Antibacterial Research: A Guide for Researchers and Drug Development Professionals
In the ever-escalating battle against antimicrobial resistance, the re-examination of established antibiotic classes alongside the exploration of novel chemical entities is paramount. Among the former, nitrofuran amides represent a class of synthetic antibacterial agents that have maintained clinical relevance for decades, largely due to their unique mechanism of action and a low propensity for resistance development. This guide provides a comprehensive comparative analysis of nitrofuran amides, offering insights into their performance relative to other nitrofuran derivatives and alternative antibiotic classes. We will delve into the underlying science, present supporting experimental data, and provide detailed protocols to empower researchers in their quest for novel antibacterial therapies.
The Enduring Efficacy of Nitrofuran Amides: A Mechanistic Perspective
Nitrofuran amides are prodrugs, meaning they are inactive until metabolized within the bacterial cell.[1][2] Their activity is contingent on the presence of bacterial nitroreductases, enzymes that reduce the 5-nitro group on the furan ring.[2] This reduction is a double-edged sword for the bacteria; it generates a cascade of highly reactive electrophilic intermediates, including nitro-anion radicals and hydroxylamine derivatives.[2]
These intermediates are the true antibacterial agents, wreaking havoc on multiple cellular targets simultaneously. This multi-pronged attack is a key reason for the low incidence of acquired resistance to nitrofurans.[2] The primary targets include:
-
Bacterial DNA and RNA: The reactive intermediates can cause significant damage to nucleic acids, inhibiting essential processes like replication and transcription.[2][3]
-
Ribosomal Proteins: By binding to ribosomal proteins, they disrupt the synthesis of new proteins, grinding cellular machinery to a halt.[2]
-
Enzymes of the Citric Acid Cycle: Interference with these crucial metabolic enzymes disrupts cellular respiration and energy production.[2]
This multifaceted mechanism of action is a significant advantage over antibiotics that have a single, specific target, which can be more easily overcome by bacterial mutations.
Caption: Reductive activation pathway of nitrofuran amides within a bacterial cell.
Comparative In Vitro Antibacterial Activity of Nitrofuran Amides
The antibacterial efficacy of nitrofuran amides can be quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC values for representative nitrofuran amides against common Gram-positive and Gram-negative bacteria.
| Compound | Escherichia coli (ATCC 25922) MIC (µg/mL) | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Klebsiella pneumoniae (ATCC 700603) MIC (µg/mL) | Enterococcus faecalis (ATCC 29212) MIC (µg/mL) | Reference(s) |
| Nitrofurantoin | 16 - 64 | 8 - 64 | 16 - 64 | 32 | [3][4] |
| Furazidin | 4 - 64 | 2 - 4 | 8 - 32 | 4 | [3][4] |
| Nitrofuran-Isatin Hybrid 6 | >32 | 1 | >32 | >32 | [5][6] |
Analysis: As the data indicates, there is variability in the antibacterial spectrum even within the nitrofuran amide class. Furazidin generally exhibits lower MIC values against Gram-positive cocci compared to nitrofurantoin.[3][4] Novel derivatives, such as the nitrofuran-isatin hybrids, can demonstrate significantly enhanced potency against specific pathogens, as seen with hybrid 6's potent activity against S. aureus.[5][6] This highlights the potential for medicinal chemistry efforts to optimize the nitrofuran scaffold for targeted applications.
Nitrofuran Amides vs. Other Antibiotic Classes: A Performance Benchmark
To provide a broader context for their utility, it is essential to compare nitrofuran amides with other commonly used antibiotic classes, such as fluoroquinolones and β-lactams.
| Antibiotic | Class | Escherichia coli MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) | Klebsiella pneumoniae MIC (µg/mL) | Enterococcus faecalis MIC (µg/mL) | Reference(s) |
| Nitrofurantoin | Nitrofuran Amide | 16 - 64 | 8 - 64 | 16 - 64 | 32 | [3][4] |
| Ciprofloxacin | Fluoroquinolone | ≤0.25 - >32 | ≤0.5 - >32 | ≤0.25 - >32 | 0.5 - 4 | [7][8] |
| Amoxicillin-Clavulanate | β-lactam/β-lactamase inhibitor | ≤8/4 - >32/16 | ≤0.25/0.12 | ≤8/4 - >32/16 | - | [8] |
Analysis: This comparison underscores the distinct profiles of these antibiotic classes. While ciprofloxacin can exhibit very low MICs against susceptible Gram-negative bacteria, resistance is a significant and growing problem, as evidenced by the wide range of MIC values.[8] Amoxicillin-clavulanate is a workhorse for many infections, but resistance, particularly among Gram-negative pathogens, is also a major concern.[8] Nitrofurantoin maintains a consistent level of activity against many urinary pathogens, and importantly, the development of resistance remains relatively low.
Experimental Protocols for Antibacterial Evaluation
To ensure scientific rigor and reproducibility, standardized experimental protocols are crucial. The following sections detail the methodologies for two key assays in antibacterial research.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a gold standard for determining the MIC of an antimicrobial agent.[9]
Protocol:
-
Preparation of Antimicrobial Solutions:
-
Prepare a stock solution of the nitrofuran amide in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Preparation of Bacterial Inoculum:
-
Streak the bacterial strain (e.g., E. coli ATCC 25922) on an appropriate agar plate (e.g., Tryptic Soy Agar) and incubate overnight at 37°C.
-
Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a growth control well (bacteria in CAMHB without compound) and a sterility control well (CAMHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Caption: Workflow for MIC determination by broth microdilution.
Time-Kill Kinetic Assay
The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[5][10]
Protocol:
-
Preparation:
-
Determine the MIC of the test compound against the target bacterium as described above.
-
Prepare a standardized bacterial inoculum in the mid-logarithmic growth phase (approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL) in CAMHB.
-
-
Exposure:
-
In sterile tubes, add the bacterial inoculum to CAMHB containing the test compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Include a growth control tube with no compound.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial 10-fold dilutions of each aliquot in sterile saline.
-
Plate a known volume of the appropriate dilutions onto agar plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU) on the plates.
-
-
Data Analysis:
-
Calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time for each concentration to generate time-kill curves.
-
Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[1]
-
Caption: Workflow for the time-kill kinetic assay.
Conclusion and Future Directions
Nitrofuran amides remain a valuable class of antibacterial agents, particularly in an era of widespread resistance to other antibiotic classes. Their multi-targeted mechanism of action presents a significant barrier to the development of resistance. As demonstrated, there is considerable scope for the development of new nitrofuran derivatives with enhanced potency and a tailored spectrum of activity. The experimental protocols detailed in this guide provide a robust framework for the evaluation of these and other novel antibacterial compounds. Continued research into the structure-activity relationships of nitrofuran amides, coupled with rigorous in vitro and in vivo testing, will be crucial in unlocking the full therapeutic potential of this enduring class of antibiotics.
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Comparative Guide to Cross-Resistance in Nitrofuran Derivatives
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Relevance of Nitrofurans and the Challenge of Cross-Resistance
For over 70 years, nitrofuran derivatives have been a valuable class of synthetic broad-spectrum antibiotics.[1] Compounds like nitrofurantoin, furazolidone, and nitrofurazone remain clinically important, with nitrofurantoin, in particular, being a first-line treatment for uncomplicated urinary tract infections (UTIs).[1][2] Their sustained efficacy is partly due to a complex mechanism of action and a historically slow development of resistance.[1][3] However, as with all antimicrobials, resistance is an evolving threat. A critical and often overlooked aspect of this threat is cross-resistance : the phenomenon where resistance to one nitrofuran derivative confers resistance to others.
This guide provides an in-depth comparison of the evidence for cross-resistance among nitrofuran derivatives. We will explore the underlying molecular mechanisms, present comparative experimental data, and provide detailed protocols for assessing this phenomenon in a research setting. Understanding the basis of cross-resistance is paramount for making informed clinical decisions, guiding surveillance efforts, and developing next-generation antimicrobial strategies.
Part 1: The Molecular Basis of Nitrofuran Action and Resistance
The key to understanding cross-resistance lies in the shared mechanism of action and the common pathways to resistance.
Mechanism of Action: A Tale of Reductive Activation
Nitrofurans are prodrugs, meaning they are inactive until they enter a bacterial cell and are chemically altered.[4][5] Their antibacterial activity is dependent on the reduction of their 5-nitro group by bacterial enzymes called nitroreductases.[3][6] In Enterobacterales like Escherichia coli, this activation is primarily carried out by two oxygen-insensitive Type I nitroreductases, NfsA and NfsB.[4][7]
This enzymatic reduction generates a cascade of highly reactive electrophilic intermediates.[3][5] These intermediates are not specific to a single target; instead, they wreak havoc throughout the cell by damaging a wide array of macromolecules, including ribosomal proteins (inhibiting protein synthesis), DNA, and enzymes of the citric acid cycle.[1][3][7] This multi-targeted assault is a key reason why resistance to nitrofurans has evolved relatively slowly.
The Genetic Roots of Resistance: Why One Mutation Affects Many Drugs
Since multiple nitrofuran derivatives rely on the same NfsA and NfsB nitroreductases for their activation, mutations that impair these enzymes are the primary drivers of cross-resistance. Resistance typically develops in a stepwise fashion.[1][2]
-
Inactivation of Nitroreductases (nfsA and nfsB): This is the most common resistance mechanism.[1][7] Loss-of-function mutations (such as point mutations or deletions) in the nfsA gene lead to an intermediate level of resistance.[1][2] A subsequent mutation in the nfsB gene can then confer a higher level of resistance to multiple nitrofurans.[1][8]
-
Cofactor Biosynthesis Disruption (ribE): The NfsA and NfsB enzymes require a flavin mononucleotide (FMN) cofactor to function. Mutations in the ribE gene, which encodes an enzyme essential for FMN biosynthesis, can also lead to nitrofuran resistance by starving the nitroreductases of their necessary cofactor.[1][9]
-
Efflux Pump Overexpression (oqxAB, AcrAB): While less common as a primary mechanism, the overexpression of multidrug resistance (MDR) efflux pumps can contribute to nitrofuran resistance.[1][10] These pumps, including OqxAB and AcrAB in Klebsiella pneumoniae, actively expel the antibiotic from the cell, reducing its intracellular concentration.[10] This is often caused by mutations in regulatory genes like ramR.[10]
-
Drug Hydrolysis (mutant CTX-M-14): A concerning, though currently rare, mechanism involves a mutated version of the CTX-M-14 β-lactamase enzyme that has gained the ability to hydrolyze and inactivate nitrofurantoin.[1][4] This raises the alarming possibility of co-resistance to both β-lactams and nitrofurans.[1]
Caption: Primary mechanisms of nitrofuran action and cross-resistance.
Part 2: Comparative Experimental Evidence
The shared activation pathway logically implies cross-resistance, and experimental data confirm this relationship. Studies have demonstrated that clinical isolates resistant to one nitrofuran derivative often exhibit reduced susceptibility to others.
The table below summarizes these findings and the common resistance profiles.
| Nitrofuran Derivative | Commonly Tested Organism | Primary Resistance Mechanism | Observed Cross-Resistance Profile | References |
| Nitrofurantoin | Escherichia coli, Klebsiella pneumoniae | Inactivation of nfsA and/or nfsB | High cross-resistance to Furazidin, Nitrofurazone, Furazolidone. | [1][11][12] |
| Furazidin | Escherichia coli | Inactivation of nfsA and/or nfsB | High cross-resistance to Nitrofurantoin. | [11][12] |
| Nitrofurazone | Escherichia coli | Inactivation of nfsA and/or nfsB | Cross-resistance to Nitrofurantoin. Resistance to nitrofurazone often implies resistance to nitrofurantoin, but the reverse is not always absolute at lower concentrations. | [13] |
| Furazolidone | Escherichia coli | Inactivation of nfsA, nfsB, and potentially ahpF | Cross-resistance to other nitrofurans due to shared activation by NfsA/NfsB. | [1][4][11] |
It is noteworthy that while resistance to one nitrofuran generally indicates resistance to others, there can be subtle differences. For instance, some studies have found it easier to isolate mutants with high-level resistance to nitrofurantoin than to nitrofurazone, suggesting potential minor differences in activation or cellular targets.[13]
Part 3: Experimental Protocols for Assessing Cross-Resistance
To validate cross-resistance in the laboratory, standardized antimicrobial susceptibility testing (AST) methods are employed. The two most common and reliable methods are Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion test.
Caption: Workflow for experimental assessment of nitrofuran cross-resistance.
Protocol 1: Broth Microdilution for MIC Determination
This method quantitatively determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Pure bacterial culture (e.g., E. coli)
-
Stock solutions of nitrofuran derivatives (e.g., Nitrofurantoin, Furazidin) in a suitable solvent
-
0.5 McFarland turbidity standard
-
Sterile multichannel pipettes and reservoirs
Methodology:
-
Inoculum Preparation:
-
Select several colonies from a fresh (18-24 hour) agar plate.
-
Suspend the colonies in sterile MHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[16]
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.[5]
-
-
Preparation of Drug Dilutions:
-
In a 96-well plate, prepare a two-fold serial dilution of each nitrofuran derivative in MHB. A typical concentration range for nitrofurantoin is 2 to 128 µg/mL.[14]
-
Dispense 50 µL of MHB into wells 2 through 12 of a row.
-
Add 100 µL of the starting drug concentration to well 1.
-
Transfer 50 µL from well 1 to well 2, mix, and continue this serial transfer down to well 10. Discard 50 µL from well 10.
-
Well 11 should serve as a positive growth control (broth + inoculum, no drug).
-
Well 12 should serve as a sterility control (broth only).
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control). This brings the total volume in each well to 100 µL.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation:
-
After incubation, examine the plate for turbidity (visible growth).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[14][15]
-
Compare the MIC values for each nitrofuran derivative against established breakpoints from standards committees like EUCAST or CLSI to classify the isolate as Susceptible, Intermediate, or Resistant. An isolate resistant to one derivative is tested for its resistance to the others.
-
Protocol 2: Kirby-Bauer Disk Diffusion Test
This is a standardized, semi-quantitative method widely used to determine antimicrobial susceptibility.[17][18]
Materials:
-
Mueller-Hinton agar (MHA) plates (150 mm or 100 mm)
-
Sterile cotton or dacron swabs
-
Antimicrobial disks with standardized concentrations of nitrofuran derivatives
-
Forceps or disk dispenser
-
Ruler or caliper
-
0.5 McFarland turbidity standard
Methodology:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum in broth adjusted to a 0.5 McFarland turbidity standard, as described in the MIC protocol.[16]
-
-
Plate Inoculation:
-
Within 15 minutes of standardization, dip a sterile swab into the inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions (rotating the plate approximately 60 degrees between each streaking) to ensure confluent growth.[16]
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of Disks:
-
Using sterile forceps or a dispenser, place the nitrofuran-impregnated disks onto the agar surface.[19]
-
Ensure the disks are firmly in contact with the agar but do not press them into it.
-
Disks should be spaced far enough apart to prevent overlapping of the inhibition zones.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.
-
-
Interpretation:
-
After incubation, use a ruler or caliper to measure the diameter of the zone of inhibition (the area of no growth) around each disk to the nearest millimeter.[16]
-
Interpret the results (Susceptible, Intermediate, or Resistant) by comparing the measured zone diameters to the standardized charts provided by EUCAST or CLSI.
-
Cross-resistance is evident if an isolate is classified as resistant to multiple nitrofuran derivatives.
-
Conclusion and Future Directions
The evidence is clear: cross-resistance among nitrofuran derivatives is a significant and predictable phenomenon, rooted in their shared bioactivation pathway via bacterial nitroreductases. Mutations that inactivate the nfsA and nfsB genes, the most common resistance mechanism, will almost invariably confer resistance to multiple members of the nitrofuran class, including nitrofurantoin, furazidin, and nitrofurazone.[1][11] This has direct implications for clinical practice, where susceptibility testing for one nitrofuran (typically nitrofurantoin) can reliably predict the efficacy of others.[11]
For researchers and drug development professionals, this presents both a challenge and an opportunity. The rise of efflux-mediated resistance and the rare but concerning emergence of drug-modifying enzymes highlight the need for continued surveillance.[1][10] Future research should focus on developing novel nitrofuran analogs that can either be activated by different enzymatic pathways (such as the oxygen-sensitive Type II nitroreductases) or that possess intrinsic activity without needing reductive activation.[4][20] Such strategies could bypass existing resistance mechanisms and preserve the utility of this venerable class of antibiotics for years to come.
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Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC. (URL: [Link])
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Breeze, A. S., & Obaseiki-Ebor, E. E. (1983). Mutations to Nitrofurantoin and Nitrofurazone Resistance in Eschrkhia coli K12. Journal of General Microbiology, 129(1), 99-103. (URL: [Link])
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Ho, P. L., Chan, E., & Chow, K. H. (2019). Efflux pumps AcrAB and OqxAB contribute to nitrofurantoin resistance in an uropathogenic Klebsiella pneumoniae isolate. International Journal of Antimicrobial Agents, 54(2), 223-227. (URL: [Link])
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Sekyere, J. O., & Asante, J. (2018). Genomic Insights Into Nitrofurantoin Resistance Mechanisms and Epidemiology in Clinical Enterobacteriaceae. Future Microbiology, 13(4), 419-433. (URL: [Link])
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Gümüş, M. A., & Gümüş, M. (2023). Nitrofuran Antibiotics and Their Derivatives: A Computational Chemistry Analysis. In Computational Tools and Techniques for Drug Discovery. IntechOpen. (URL: [Link])
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Kettlewell, J. R., et al. (2025). Mutators can increase both the rate of occurrence and specificity of nitrofurantoin resistance mutations. bioRxiv. (URL: [Link])
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Le, T. B., & Rakonjac, J. (2021). Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance. PLoS Pathogens, 17(7), e1009663. (URL: [Link])
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Bielec, F., Brauncajs, M., & Pastuszak-Lewandoska, D. (2023). Nitrofuran Derivatives Cross-Resistance Evidence—Uropathogenic Escherichia coli Nitrofurantoin and Furazidin In Vitro Susceptibility Testing. Journal of Clinical Medicine, 12(16), 5166. (URL: [Link])
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Mechanism of nitrofuran activation and resistance (A) Schematic pathway... - ResearchGate. (URL: [Link])
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Aznar, E., et al. (2020). Characterization of Fosfomycin and Nitrofurantoin Resistance Mechanisms in Escherichia coli Isolated in Clinical Urine Samples. Microorganisms, 8(9), 1276. (URL: [Link])
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Sandegren, L., Lindqvist, A., Kahlmeter, G., & Andersson, D. I. (2008). Nitrofurantoin resistance mechanism and fitness cost in Escherichia coli. Journal of Antimicrobial Chemotherapy, 62(3), 495-503. (URL: [Link])
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Le, T. B., et al. (2019). Novel 5-Nitrofuran-Activating Reductase in Escherichia coli. Antimicrobial Agents and Chemotherapy, 63(10), e00922-19. (URL: [Link])
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Sekyere, J. O., & Asante, J. (2018). Genomic insights into nitrofurantoin resistance mechanisms and epidemiology in clinical Enterobacteriaceae. Future Microbiology, 13(4), 419-433. (URL: [Link])
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Abbas, A. S., Al-Charrakh, A. H., & Al-Greitty, B. H. (2025). Molecular Investigation of Nitrofurantoin Resistance Genes in Escherichia coli Isolates from Urinary Tract Infections. Indonesian Journal of Clinical Pathology and Medical Laboratory, 31(2). (URL: [Link])
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Waterworth, P. M. (1976). Potential unreliability of nitrofurantoin disks in susceptibility testing. Journal of Clinical Pathology, 29(2), 163-165. (URL: [Link])
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Bielec, F., Brauncajs, M., & Pastuszak-Lewandoska, D. (2023). Nitrofuran Derivatives Cross-Resistance Evidence—Uropathogenic Escherichia coli Nitrofurantoin and Furazidin In Vitro Susceptibility Testing. Journal of Clinical Medicine, 12(16), 5166. (URL: [Link])
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Bielec, F., Brauncajs, M., & Pastuszak-Lewandoska, D. (2023). Nitrofuran Derivatives Cross-Resistance Evidence-Uropathogenic Escherichia coli Nitrofurantoin and Furazidin In Vitro Susceptibility Testing. Journal of Clinical Medicine, 12(16), 5166. (URL: [Link])
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Farhadi, A., et al. (2023). Nitrofurantoin: properties and potential in treatment of urinary tract infection: a narrative review. Frontiers in Pharmacology, 14, 1195531. (URL: [Link])
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-[(5-Nitrofuran-2-yl)methyl]piperidine
Introduction: A Proactive Stance on Safety
This guide adopts a conservative, risk-based approach, synthesizing the known hazards of nitrofurans and piperidines to establish a robust safety protocol. The core principle is to treat this compound with the highest degree of caution, assuming a hazard profile that encompasses the risks of both moieties. This ensures that personnel protection is paramount, building a culture of safety that goes beyond mere compliance.
Presumed Hazard Assessment: A Tale of Two Moieties
Our operational plan is built upon a synthesized hazard profile derived from authoritative data on the compound's constituent parts.
-
The Nitrofuran Moiety: The 5-nitrofuran group is a well-known structural alert in toxicology. Compounds in this class are associated with significant health risks. Authoritative sources indicate that many nitrofuran derivatives exhibit carcinogenic, mutagenic, and teratogenic properties.[1][2] Furthermore, they can act as skin and respiratory sensitizers, meaning repeated exposure can lead to allergic reactions.[1]
-
The Piperidine Moiety: Piperidine and its simple derivatives are classified as highly flammable liquids with vapors that can form explosive mixtures with air.[3] They are acutely toxic if swallowed, inhaled, or in contact with the skin and are known to be severely corrosive, capable of causing serious skin burns and eye damage.[4][5]
The Hierarchy of Controls: PPE as the Final Barrier
Before detailing specific PPE, it is crucial to recognize its place within the hierarchy of safety controls. PPE is the last line of defense. The primary goal is always to minimize exposure through more effective means:
-
Engineering Controls: All handling of 1-[(5-Nitrofuran-2-yl)methyl]piperidine, including weighing, solution preparation, and transfers, must be performed within a certified chemical fume hood to control vapor and particulate inhalation.[6]
-
Administrative Controls: Establish designated areas clearly marked for potent compound handling to prevent cross-contamination.[6] Access to these areas should be restricted.
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is non-negotiable to protect against dermal, ocular, and respiratory exposure that may bypass engineering and administrative controls.
Comprehensive PPE Protocol
The selection of PPE must be tailored to the specific task being performed. The following table summarizes the minimum required PPE for handling 1-[(5-Nitrofuran-2-yl)methyl]piperidine.
| Task | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Weighing Solid Compound | Double Nitrile Gloves | Disposable Gown over Lab Coat | Chemical Splash Goggles & Face Shield | Required: Work in Chemical Fume Hood. N95 respirator if potential for dust generation is high. |
| Preparing Solutions | Double Nitrile Gloves | Disposable Gown over Lab Coat | Chemical Splash Goggles & Face Shield | Required: Work in Chemical Fume Hood. |
| Small-Scale Reactions (<1g) | Double Nitrile Gloves | Chemical-Resistant Lab Coat | Chemical Splash Goggles | Required: Work in Chemical Fume Hood. |
| Large-Scale Reactions (>1g) | Double Nitrile Gloves | Disposable Gown or Coverall | Chemical Splash Goggles & Face Shield | Required: Work in Chemical Fume Hood. |
| Spill Cleanup | Double Nitrile Gloves (or heavier-duty) | Chemical-Resistant Coverall | Chemical Splash Goggles & Face Shield | Required: Chemical cartridge-type respirator may be necessary for large spills.[7] |
| Waste Disposal | Double Nitrile Gloves | Chemical-Resistant Lab Coat | Chemical Splash Goggles | Required: Work in Chemical Fume Hood. |
Detailed PPE Specifications and Causality
-
Hand Protection: Double gloving is mandatory.[8] The inner glove should be tucked under the cuff of the lab coat or gown, with the outer glove pulled over the cuff. This creates a secure seal.[8]
-
Rationale: The piperidine moiety is corrosive and can compromise single-layer protection.[4] The potent nature of the nitrofuran group means that even minute dermal exposure is a significant concern.[1] Use powder-free nitrile gloves, as powder can absorb and aerosolize the hazardous compound.[7] Gloves must be changed immediately if contaminated or at least every 30-60 minutes.[7]
-
-
Body Protection: A disposable, low-permeability gown with a solid front and tight-fitting cuffs worn over a standard lab coat is required for most operations.[8] This prevents contamination of personal clothing and skin.
-
Rationale: This dual-layer approach protects against splashes of the corrosive liquid and contamination from the potent solid. For larger-scale work, a full "bunny suit" coverall provides head-to-toe protection.[9]
-
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement.[6] A full-face shield must be worn over the goggles during any procedure with a risk of splashing, such as when transferring solutions or working with larger volumes.[6][9]
-
Respiratory Protection: All work must be conducted in a chemical fume hood. A surgical mask offers no protection from chemical vapors or fine particulates and must not be used.[7]
-
Rationale: The fume hood is the primary engineering control for preventing inhalation of toxic vapors from the piperidine component and aerosolized particles of the potent nitrofuran compound. A respirator (e.g., N95 or a chemical cartridge type) should be reserved for emergency situations like a large spill outside of containment.[7]
-
Procedural Guidance: Ensuring Safety in Practice
Experimental Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on task-specific risk assessment.
Protocol: Donning and Doffing PPE
Correctly putting on and removing PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Gown/Coat: Don the disposable gown or lab coat. Ensure cuffs are snug at the wrist.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of the gown/coat.[8]
-
Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if required.
Doffing (Taking Off) Sequence (performed in the designated area):
-
Outer Gloves: Remove the outer, most contaminated gloves. Peel them off without touching the outside with your bare skin. Dispose of them immediately in a designated hazardous waste container.[8]
-
Gown/Coat: Unfasten the gown and peel it away from your body, turning it inside out as you remove it. Avoid shaking the garment. Dispose of it in the designated waste container.
-
Face/Eye Protection: Remove the face shield and goggles from the back to the front.
-
Inner Gloves: Remove the final pair of gloves, again without touching the outside surface.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Operational and Disposal Plans
-
Handling: All manipulations should be performed over a disposable, absorbent bench liner to contain any minor spills.[6] Use non-sparking tools, especially when handling larger quantities, due to the flammability risk from the piperidine component.[4]
-
Spill Response: For a small spill inside a fume hood, absorb the material with vermiculite or a chemical spill pad.[6] Collect the waste in a sealed container. For larger spills, evacuate the area and follow your institution's emergency response protocol.
-
Disposal: All disposable items that have come into contact with the compound, including gloves, gowns, weigh paper, bench liners, and pipette tips, must be disposed of as hazardous chemical waste.[6][10] Never pour nitrofuran or piperidine waste down the drain.[10] Use clearly labeled hazardous waste containers.
By adhering to these stringent protocols, researchers can confidently and safely handle 1-[(5-Nitrofuran-2-yl)methyl]piperidine, ensuring both personal safety and the integrity of their work.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
